molecular formula C11H14N2O2 B1313429 1-Pyridin-4-yl-piperidine-3-carboxylic acid CAS No. 80028-29-1

1-Pyridin-4-yl-piperidine-3-carboxylic acid

Cat. No.: B1313429
CAS No.: 80028-29-1
M. Wt: 206.24 g/mol
InChI Key: YZJJTBZZHKLLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyridin-4-yl-piperidine-3-carboxylic acid (CAS 80028-29-1) is a piperidine-3-carboxylic acid derivative with a molecular weight of 206.24 g/mol and the molecular formula C11H14N2O2 . This compound is a derivative of nipecotic acid, a well-known scaffold in neuropharmacological research . Nipecotic acid itself is a potent inhibitor of the gamma-aminobutyric acid (GABA) transporters GAT-1 and GAT-3, which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synapse . By inhibiting GABA uptake, these compounds enhance GABAergic neurotransmission, which is a mechanism of interest for researching conditions related to central nervous system (CNS) hyperexcitability, such as epilepsy . The core nipecotic acid structure is a privileged fragment in medicinal chemistry, serving as the foundation for several developed drugs and investigational compounds, including the anticonvulsant tiagabine . The 4-pyridyl substitution on the piperidine nitrogen in this specific compound may offer unique physicochemical properties and potential as a synthetic intermediate or building block for further drug discovery efforts . Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, underscoring their broad relevance in developing new therapeutic agents . This product is intended for research purposes only.

Properties

IUPAC Name

1-pyridin-4-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10/h3-6,9H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJJTBZZHKLLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512497
Record name 1-(Pyridin-4-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80028-29-1
Record name 1-(Pyridin-4-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80028-29-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Pyridin-4-yl-piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 1-Pyridin-4-yl-piperidine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is centered around a pivotal palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction. This document offers a detailed retrosynthetic analysis, a step-by-step experimental protocol for the synthesis of the intermediate ester and its subsequent hydrolysis, a thorough discussion of the reaction mechanisms, and practical insights into experimental choices and potential challenges. The intended audience for this guide includes researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: Significance of the N-Aryl Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutical agents. When functionalized with an aryl group on the nitrogen atom, as in the case of 1-Pyridin-4-yl-piperidine-3-carboxylic acid, these scaffolds often exhibit potent and selective biological activities. The pyridine moiety can engage in crucial hydrogen bonding and π-stacking interactions within biological targets, while the piperidine ring acts as a versatile, three-dimensional scaffold. The carboxylic acid at the 3-position provides a key handle for further derivatization or for direct interaction with receptor sites. Consequently, this class of compounds is heavily explored in the development of novel therapeutics.

The synthesis of such disubstituted piperidines, however, presents challenges in controlling regioselectivity and achieving efficient bond formation. This guide focuses on a modern and highly effective approach utilizing palladium-catalyzed cross-coupling, which has largely superseded classical methods that often require harsh conditions and have limited substrate scope.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 1-Pyridin-4-yl-piperidine-3-carboxylic acid (1), points to two primary bond disconnections. The most strategic disconnection is at the C-N bond between the pyridine and piperidine rings. This disconnection reveals two readily available starting materials: a piperidine-3-carboxylic acid derivative and a 4-halopyridine. The forward synthesis, therefore, hinges on an efficient N-arylation reaction. The carboxylic acid functionality is best-handled in a protected form, such as an ethyl ester, to prevent interference with the coupling reaction. This leads to the key intermediate, ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate (2), which can be subsequently hydrolyzed to yield the final product.

The chosen synthetic strategy is a two-step sequence:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of ethyl nipecotate (ethyl piperidine-3-carboxylate) with 4-chloropyridine.

  • Ester Hydrolysis: Saponification of the resulting ethyl ester to afford the target carboxylic acid.

This approach is advantageous due to the commercial availability of the starting materials, the high efficiency and functional group tolerance of the Buchwald-Hartwig reaction, and the straightforward nature of the final hydrolysis step.

G Target 1-Pyridin-4-yl-piperidine-3-carboxylic acid (1) Intermediate Ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate (2) Target->Intermediate Ester Hydrolysis SM1 Ethyl nipecotate Intermediate->SM1 Buchwald-Hartwig C-N Coupling SM2 4-Chloropyridine Intermediate->SM2 Buchwald-Hartwig C-N Coupling

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Route: Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] The reaction relies on a palladium catalyst in conjunction with a specialized ligand to facilitate the coupling of an amine with an aryl halide or pseudohalide.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 4-chloropyridine, forming a Pd(II) complex. This step is often rate-limiting, especially with less reactive aryl chlorides.[3]

  • Ligand Exchange/Amine Coordination: The amine (ethyl nipecotate) coordinates to the palladium center, typically after dissociation of a ligand or the halide. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-aryl piperidine is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination & Deprotonation (Amido Complex) OxAdd->AmineCoord + Amine, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 + Product (Ar-Amine)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate

  • Materials and Reagents:

    • Ethyl nipecotate (1.0 eq)

    • 4-Chloropyridine hydrochloride (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (2.5 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a dry, oven-baked Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene via syringe, followed by ethyl nipecotate and 4-chloropyridine hydrochloride.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate as a viscous oil or low-melting solid.

Step 2: Synthesis of 1-Pyridin-4-yl-piperidine-3-carboxylic acid

  • Materials and Reagents:

    • Ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate (1.0 eq)

    • Lithium hydroxide (or Sodium hydroxide) (2.0-3.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl ester from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Once complete, remove the THF under reduced pressure.

    • Carefully adjust the pH of the remaining aqueous solution to ~7 using 1M HCl. The product may precipitate at its isoelectric point.

    • If a precipitate forms, collect it by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

    • If the product remains in solution, saturate the aqueous layer with sodium chloride and extract with a polar organic solvent like n-butanol, or lyophilize the solution to obtain the crude product.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Characterization Data (Predicted)

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques. Below are the predicted key characteristics.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (δ, ppm)Expected MS (ESI+)
Ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate C₁₃H₁₈N₂O₂234.30~8.2 (d, 2H, pyridine α-H), ~6.7 (d, 2H, pyridine β-H), 4.1 (q, 2H, OCH₂), 3.8-4.0 (m, 2H, piperidine N-CH₂), 1.5-2.2 (m, 5H, piperidine CH, CH₂), 1.2 (t, 3H, CH₃)m/z 235.1 [M+H]⁺
1-Pyridin-4-yl-piperidine-3-carboxylic acid C₁₁H₁₄N₂O₂206.24~8.3 (d, 2H, pyridine α-H), ~6.8 (d, 2H, pyridine β-H), 3.9-4.1 (m, 2H, piperidine N-CH₂), 1.6-2.4 (m, 5H, piperidine CH, CH₂)m/z 207.1 [M+H]⁺

Comparative Analysis and Troubleshooting

ParameterBuchwald-Hartwig RouteClassical SₙAr Route
Substrate Scope Broad (tolerates many functional groups)Limited (requires electron-deficient aryl halides)
Reaction Conditions Mild to moderate (80-120 °C)Often harsh (high temperatures, pressure)
Catalyst Palladium/ligand system (can be costly)Not always required, but often needs strong base
Yields Generally good to excellentVariable, often moderate to low
Reproducibility HighCan be variable

Troubleshooting Common Issues:

  • Low Conversion in Step 1: This is often due to an inactive catalyst or insufficient inertness of the reaction atmosphere. Ensure the use of a reliable palladium source and a suitable bulky phosphine ligand.[3] Meticulous exclusion of oxygen and moisture is critical. Increasing catalyst loading or reaction temperature may also be beneficial.

  • Side Reactions (Hydrodehalogenation): The replacement of the chlorine atom with hydrogen can sometimes compete with the desired amination. This can be minimized by using the appropriate ligand and ensuring the reaction is not run for an excessively long time after completion.

  • Incomplete Hydrolysis in Step 2: If the hydrolysis stalls, adding more base or gently heating the reaction mixture can drive it to completion. Using a co-solvent like methanol can also improve solubility and reaction rates.

  • Difficulty in Product Isolation: The zwitterionic nature of the final product can make extraction challenging. Adjusting the pH precisely to the isoelectric point to induce precipitation is often the most effective isolation method.

Conclusion

This guide has detailed a highly effective and reliable two-step synthesis for 1-Pyridin-4-yl-piperidine-3-carboxylic acid, leveraging the power of the Buchwald-Hartwig amination. By explaining the rationale behind the chosen synthetic route and providing a detailed, actionable protocol, this document serves as a valuable resource for chemists in the field of drug discovery and development. The described methodology is amenable to scale-up and can be adapted for the synthesis of a diverse library of related N-aryl piperidine derivatives, facilitating further exploration of this important chemical space.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

Sources

Spectroscopic Characterization of 1-Pyridin-4-yl-piperidine-3-carboxylic acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Pyridin-4-yl-piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of direct experimental data, this document synthesizes information from established spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel piperidine derivatives.

Introduction

1-Pyridin-4-yl-piperidine-3-carboxylic acid is a molecule that combines the structural features of a 4-substituted pyridine, an N-substituted piperidine, and a carboxylic acid. Each of these moieties contributes to the overall chemical properties and potential biological activity of the compound. As a derivative of nipecotic acid (piperidine-3-carboxylic acid), it is of interest for its potential as a GABA reuptake inhibitor. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of such compounds. This guide provides a comprehensive, predicted spectroscopic profile to aid in these efforts.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 1-Pyridin-4-yl-piperidine-3-carboxylic acid is presented below. The predicted spectroscopic data are based on the analysis of its constituent chemical environments.

Caption: Molecular Structure of the Target Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine and piperidine ring protons, as well as the carboxylic acid proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Pyridine H-2', H-6'~8.2 - 8.4d2HProtons adjacent to the pyridine nitrogen, deshielded.
Pyridine H-3', H-5'~6.7 - 6.9d2HProtons ortho to the piperidine nitrogen, shielded.
Piperidine H-2ax, H-6ax~3.8 - 4.0m2HAxial protons adjacent to the nitrogen, deshielded by the pyridine ring.
Piperidine H-2eq, H-6eq~3.0 - 3.2m2HEquatorial protons adjacent to the nitrogen.
Piperidine H-3~2.5 - 2.7m1HMethine proton adjacent to the carboxylic acid.
Piperidine H-4, H-5~1.6 - 2.2m4HMethylene protons of the piperidine ring.
Carboxylic Acid -OH~10.0 - 13.0br s1HBroad singlet, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Predicted Chemical Shift (ppm) Notes
Carboxylic Acid C=O~175 - 180Carbonyl carbon of the carboxylic acid.
Pyridine C-4'~150 - 155Carbon attached to the piperidine nitrogen.
Pyridine C-2', C-6'~148 - 152Carbons adjacent to the pyridine nitrogen.
Pyridine C-3', C-5'~107 - 112Carbons ortho to the piperidine nitrogen.
Piperidine C-2, C-6~50 - 55Carbons adjacent to the nitrogen.
Piperidine C-3~40 - 45Methine carbon attached to the carboxylic acid.
Piperidine C-4, C-5~25 - 35Methylene carbons of the piperidine ring.
Rationale for NMR Predictions
  • Pyridine Protons and Carbons: The chemical shifts for the pyridine ring are predicted based on data for 4-substituted pyridines.[1][2] The electron-donating nature of the piperidine nitrogen will shield the ortho (C-3', C-5') and para (not present) positions, while the carbons adjacent to the nitrogen (C-2', C-6') will be deshielded.

  • Piperidine Protons and Carbons: The chemical shifts for the piperidine ring are based on known data for N-aryl piperidines and piperidine-3-carboxylic acid derivatives.[3][4][5] The protons and carbons alpha to the nitrogen (C-2, C-6) are expected to be deshielded due to the inductive effect of the nitrogen and the anisotropic effect of the pyridine ring. The chair conformation of the piperidine ring will lead to distinct axial and equatorial proton signals.

  • Carboxylic Acid: The chemical shifts for the carboxylic acid proton and carbon are in their typical ranges.

cluster_nmr NMR Analysis Workflow SamplePrep Sample Preparation (CDCl3 or DMSO-d6) H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation

Caption: A typical workflow for NMR analysis.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
Carboxylic Acid O-H3300 - 2500BroadVery characteristic broad absorption due to hydrogen bonding.[6][7]
C-H (Aromatic)3100 - 3000MediumStretching vibrations of the pyridine ring C-H bonds.
C-H (Aliphatic)3000 - 2850MediumStretching vibrations of the piperidine ring C-H bonds.
Carboxylic Acid C=O1725 - 1700StrongCarbonyl stretch, may be broadened by hydrogen bonding.
C=N, C=C (Pyridine)1600 - 1450Medium-StrongRing stretching vibrations of the pyridine ring.
C-N (Aromatic Amine)1340 - 1250MediumStretching vibration of the Ar-N bond.
C-N (Aliphatic Amine)1250 - 1020MediumStretching vibration of the piperidine C-N bonds.
Rationale for IR Predictions

The predicted IR absorptions are based on well-established correlation tables and data for molecules containing similar functional groups. The broad O-H stretch and the strong C=O stretch are definitive indicators of a carboxylic acid.[6][7] The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring.

cluster_ir IR Spectroscopy Workflow Sample Sample Preparation (KBr pellet or ATR) Acquisition Acquire IR Spectrum Sample->Acquisition Analysis Peak Identification and Functional Group Assignment Acquisition->Analysis

Caption: Workflow for IR spectroscopic analysis.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 1-Pyridin-4-yl-piperidine-3-carboxylic acid (C₁₁H₁₄N₂O₂) is 206.24 g/mol . A prominent molecular ion peak or a protonated molecule [M+H]⁺ at m/z 207 is expected, especially with a soft ionization technique like Electrospray Ionization (ESI).

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH): A fragment at m/z 161 (M - 45) is highly probable.[8]

    • Alpha-cleavage of the piperidine ring: Fragmentation adjacent to the nitrogen atom is a common pathway for piperidines, which could lead to various ring-opened fragments.[9][10]

    • Fragmentation of the pyridine ring: Cleavage of the pyridine ring can also occur, though it is generally more stable.[11]

Rationale for MS Predictions

The predicted fragmentation patterns are based on the known behavior of carboxylic acids, piperidines, and pyridines in a mass spectrometer. The loss of the carboxylic acid group is a very common fragmentation for such compounds.[8] The piperidine ring is susceptible to alpha-cleavage due to the stabilization of the resulting radical cation by the nitrogen atom.[9][10]

cluster_ms Mass Spectrometry Analysis Ionization Ionization (e.g., ESI) MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Spectrum

Caption: General schematic of a mass spectrometer.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate protonated molecules [M+H]⁺.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. This will help in confirming the structure.

Conclusion

This guide presents a predicted spectroscopic profile for 1-Pyridin-4-yl-piperidine-3-carboxylic acid based on a thorough analysis of its structural components and data from related molecules. The forecasted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and similar compounds. Experimental verification of these predictions will be the ultimate confirmation of the structure.

References

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Wikipedia. Piperidine. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3587.
  • Yeast Metabolome Database. Piperidine (YMDB01338). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Retcofsky, H. L., & Friedel, R. A. (1967). Carbon-13 nuclear magnetic resonance studies of 4-substituted pyridines. The Journal of Physical Chemistry, 71(11), 3592-3596.
  • University of Calgary. IR: carboxylic acids. [Link]

  • ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

  • Royal Society of Chemistry. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

Sources

The Pyridinyl-Piperidine Scaffold: A Privileged Motif in Drug Discovery and a Guide to its Biological Activity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridinyl-piperidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse biological activities associated with pyridinyl-piperidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions as enzyme inhibitors, receptor modulators, and antimicrobial and anticancer agents. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for assessing these biological activities, ensuring a self-validating system for researchers. Visualizations of key pathways and experimental workflows are provided to enhance understanding, alongside comprehensive data summaries and a complete list of cited references.

Introduction: The Structural and Physicochemical Significance of the Pyridinyl-Piperidine Moiety

The fusion of a pyridine ring, an electron-deficient aromatic system, with a piperidine ring, a saturated and conformationally flexible heterocycle, creates a unique chemical entity with tunable physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the piperidine nitrogen is typically basic and can be readily protonated at physiological pH, facilitating interactions with biological targets. The ability to introduce a wide variety of substituents at multiple positions on both rings allows for the fine-tuning of properties such as lipophilicity, solubility, and target affinity, making the pyridinyl-piperidine scaffold a versatile platform for drug design.

This guide will explore the major classes of biological activities exhibited by these derivatives, providing both the theoretical framework and the practical methodologies to investigate them.

Enzyme Inhibition: A Major Avenue for Therapeutic Intervention

Pyridinyl-piperidine derivatives have emerged as potent inhibitors of various enzymes implicated in a range of diseases. Understanding the mechanism of inhibition and employing robust assay protocols are critical for the development of effective enzyme-targeted therapies.

Urease Inhibition: Combating Ureolytic Pathogens

Mechanism of Action: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is a key virulence factor for several pathogens, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. Pyridinyl-piperidine derivatives can inhibit urease by chelating the nickel ions in the active site or by interacting with key amino acid residues, thereby blocking substrate access.

Experimental Protocol: Urease Inhibition Assay (Berthelot Method) [1][2][3][4]

This colorimetric assay quantifies the ammonia produced from urea hydrolysis.

  • Materials:

    • Urease enzyme (e.g., from Jack Bean)

    • Urea solution (e.g., 100 mM in phosphate buffer)

    • Phosphate buffer (e.g., 50 mM, pH 7.0)

    • Test compounds (pyridinyl-piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)

    • Alkali-hypochlorite reagent (e.g., 2.5% w/v sodium hydroxide, 0.21% w/v sodium hypochlorite)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 25 µL of urease enzyme solution to each well.

    • Add 5 µL of the test compound at various concentrations (and a vehicle control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 55 µL of urea solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 45 µL of phenol reagent and 70 µL of alkali-hypochlorite reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: (1 - (Absorbance of test / Absorbance of control)) * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Inhibition: Targeting Cellular Signaling in Cancer

Mechanism of Action: Kinases are enzymes that play a crucial role in cell signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers. Pyridinyl-piperidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.

Experimental Protocol: ADP-Glo™ Kinase Assay for ASK1 Inhibition [5][6][7][8][9]

This luminescent assay measures the amount of ADP produced during a kinase reaction.

  • Materials:

    • Active ASK1 kinase

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • 384-well low-volume plate

    • Luminometer

  • Procedure:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations or 5% DMSO as a control.

    • Add 2 µL of ASK1 kinase solution.

    • Add 2 µL of a mixture of MBP and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition and determine the IC50 value.

Table 1: Examples of Pyridinyl-Piperidine Derivatives as Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
DarovasertibPKCα1.9[10]
Afuresertib analogAkt11.3[11]
Pyridin-2-yl urea derivativeASK11.55[12]
Cholesterol 24-Hydroxylase (CH24H) Inhibition: A Target for Neurodegenerative Diseases

Mechanism of Action: CH24H (CYP46A1) is a brain-specific enzyme that converts cholesterol to 24S-hydroxycholesterol, a key step in cholesterol elimination from the brain. Inhibition of CH24H is being explored as a therapeutic strategy for neurodegenerative disorders. Pyridinyl-piperidine derivatives can bind to the active site of CH24H and inhibit its metabolic activity.

Experimental Protocol: CH24H Activity Assay using GC-MS [13][14][15][16][17]

This assay measures the enzymatic formation of 24S-hydroxycholesterol from cholesterol.

  • Materials:

    • Recombinant human CH24H

    • Cholesterol substrate

    • NADPH

    • Test compounds

    • Internal standard (e.g., deuterated 24S-hydroxycholesterol)

    • Organic solvents (e.g., chloroform, hexane, 2-propanol)

    • Silylating agent (e.g., BSTFA with 1% TMCS)

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Incubate recombinant CH24H with cholesterol and NADPH in the presence of various concentrations of the test compound at 37°C.

    • Stop the reaction by adding an organic solvent like chloroform.

    • Add the internal standard.

    • Extract the lipids from the reaction mixture.

    • Saponify the lipid extract to hydrolyze any cholesterol esters.

    • Extract the sterols with an organic solvent.

    • Derivatize the sterols with a silylating agent to make them volatile for GC analysis.

    • Analyze the derivatized sample by GC-MS to quantify the amount of 24S-hydroxycholesterol produced.

    • Calculate the percentage of inhibition and determine the IC50 value.

Receptor Modulation: Fine-Tuning Neuronal Communication

The pyridinyl-piperidine scaffold is a key feature in many ligands that modulate the activity of various receptors in the central nervous system (CNS).

Histamine H3 Receptor Antagonism: A Pro-Cognitive and Wake-Promoting Strategy

Mechanism of Action: The histamine H3 receptor is an autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor can enhance the release of these neurotransmitters, leading to pro-cognitive and wake-promoting effects. The basic nitrogen of the piperidine ring in these derivatives often forms a key salt bridge with an aspartate residue in the receptor binding pocket.

Experimental Protocol: Histamine H3 Receptor Functional Assay (cAMP Assay) [18]

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Materials:

    • Cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells)

    • H3 receptor agonist (e.g., (R)-α-methylhistamine)

    • Forskolin

    • Test compounds

    • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen)

    • 96-well or 384-well plate

  • Procedure:

    • Seed the H3 receptor-expressing cells in a microplate and culture overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 15 minutes).

    • Stimulate the cells with a fixed concentration of the H3 receptor agonist in the presence of forskolin (to stimulate cAMP production).

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

    • The antagonist activity is observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.

    • Calculate the IC50 value of the antagonist.

Table 2: Examples of Pyridinyl-Piperidine Derivatives as Histamine H3 Receptor Antagonists

CompoundKi (nM)Reference
Derivative 3d2.91[19]
Derivative 3h5.51[19]
Pitolisant6.09[19]
Piperidine analog 57.70[20]
Piperidine analog 116.2[20]
Unsubstituted piperidine 56.2[21]
Unsubstituted piperidine 62.7[21]
Unsubstituted piperidine 75.2[21]
Sigma-1 Receptor Antagonism: Potential in Pain and Neuropsychiatric Disorders

Mechanism of Action: The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular functions, including the modulation of ion channels and intracellular signaling. Sigma-1 receptor antagonists have shown promise in the treatment of neuropathic pain and various neuropsychiatric disorders. The piperidine ring in these ligands is often crucial for high-affinity binding.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay [22][23]

This assay measures the ability of a test compound to displace a radiolabeled ligand from the sigma-1 receptor.

  • Materials:

    • Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells expressing the receptor)

    • Radioligand (e.g., -pentazocine)

    • Test compounds

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding determinator (e.g., haloperidol)

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation cocktail and counter

  • Procedure:

    • In a reaction tube, incubate the membrane preparation with the radioligand and various concentrations of the test compound.

    • For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and a high concentration of an unlabeled sigma-1 ligand.

    • Incubate at 37°C for 120-150 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value of the test compound from the IC50 value obtained from the competition binding curve.

Anticancer Activity: Targeting Cell Proliferation and Survival

Pyridinyl-piperidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.

Mechanism of Action: These compounds can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway. They can inhibit the activity of pro-survival proteins and activate pro-apoptotic proteins, leading to the demise of cancer cells.

Experimental Workflow: Assessing Anticancer Activity

Anticancer_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models MTT MTT/MTS Assay (Cell Viability) Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) MTT->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle WesternBlot Western Blot (Protein Expression) CellCycle->WesternBlot Investigate Mechanism Xenograft Xenograft Tumor Model (e.g., in mice) WesternBlot->Xenograft Validate in vivo PyridinylPiperidine Pyridinyl-Piperidine Derivative PyridinylPiperidine->MTT Treat Cancer Cells PI3K_Akt_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits CytochromeC Cytochrome c Bcl2->CytochromeC Inhibits Release Apoptosis Apoptosis CytochromeC->Apoptosis Initiates PyridinylPiperidine Pyridinyl-Piperidine Derivative PyridinylPiperidine->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway and a potential point of intervention for pyridinyl-piperidine derivatives to induce apoptosis. [24][25][26][27][28]

Antimicrobial Activity: A Scaffold for Combating Infections

The pyridinyl-piperidine core is also found in compounds with activity against a range of microbial pathogens.

Mechanism of Action: The precise mechanisms can vary, but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The cationic nature of the protonated piperidine ring can facilitate interaction with the negatively charged bacterial cell surface.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [29][30][31][32][33] This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Bacterial strains

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds

    • 96-well microtiter plates

    • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

    • Incubator

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

    • Prepare a standardized bacterial inoculum and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Table 4: Examples of Antimicrobial Pyridinyl-Piperidine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
N-alkylated pyridine salt 66S. aureus56 ± 0.5% inhibition at 100 µg/mL[34]
Nicotinoyl thiourea derivativeS. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa31.25 - 62.5[34]
Piperidine derivative 6B. subtilis0.75 mg/mL[35]
Piperidine derivative 6B. cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus1.5 mg/mL[35]

Conclusion and Future Perspectives

The pyridinyl-piperidine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the development of compounds with a wide range of biological activities, targeting diverse enzymes and receptors. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these derivatives. Future research will likely focus on the development of more selective and potent compounds, the exploration of novel biological targets, and the use of advanced computational methods to guide the design of next-generation pyridinyl-piperidine-based therapeutics. The integration of structure-based drug design with the experimental protocols described herein will undoubtedly accelerate the discovery of new medicines to address unmet medical needs.

References

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. In Sigma Receptors. National Institutes of Health. [Link]

  • Hashmi, M. A., Kanwal, A., Siddiqua, U. H., Rasool, N., & Malik, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Popa, M., Trifan, F., & Vasilache, V. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7149. [Link]

  • Bio-protocol. (n.d.). Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells. Bio-protocol. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). IC 50 Values Obtained for Prepared Derivatives against Different Tested Cell Lines. ResearchGate. [Link]

  • Łażewska, D., Kaleta-Kuratewicz, K., Kuder, K., Więcek, M., Karcz, T., Handzlik, J., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(1), 1-15. [Link]

  • Li, H., Yang, Y., Gao, K., Li, R., & Li, Z. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Journal of the Science of Food and Agriculture, 102(5), 2061-2069. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(11), 2209-2231. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Honda, A., Yamashita, K., & Miyazaki, T. (2021). Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells. Bio-protocol, 11(10), e4021. [Link]

  • Shode, F. O., Oyedeji, O. O., & Singh, P. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 10(1), 1-8. [Link]

  • Borbás, A., Szabó, V., Varró, D., Szabó, J. R., & Antus, S. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6296. [Link]

  • Bio-Techne. (n.d.). Urease Assay Kit. Bio-Techne. [Link]

  • Shode, F. O., Oyedeji, O. O., & Singh, P. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(8), 163-170. [Link]

  • ResearchGate. (2025). Determination of 24S-and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • MDPI. (n.d.). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Semantic Scholar. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]

  • Al-Benna, S., & Shai, A. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(10), e47138. [Link]

  • ResearchGate. (n.d.). Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ResearchGate. [Link]

  • Łażewska, D., Kaleta-Kuratewicz, K., Kuder, K., Więcek, M., Karcz, T., Handzlik, J., ... & Kieć-Kononowicz, K. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10419-10434. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine. Semantic Scholar. [Link]

  • ResearchGate. (2025). A Validated LC-MS/MS Assay for Quantification of 24(S)-Hydroxycholesterol in Plasma and Cerebrospinal Fluid. ResearchGate. [Link]

  • Labcare diagnostics. (n.d.). Berthelot Method. Labcare diagnostics. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • Chen, Y., Chen, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, M. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 23(3), 1527. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • ScienceOpen. (2018). Analytical methods for cholesterol quantification. ScienceOpen. [Link]

  • ResearchGate. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ResearchGate. [Link]

  • Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 9, 129. [Link]

  • ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [Link]

  • ResearchGate. (n.d.). Relationship between PI3K/Akt signaling pathway and apoptosis, inflammation, autophagy, and oxidative stress. ResearchGate. [Link]

  • National Institutes of Health. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Institutes of Health. [Link]

  • MDPI. (n.d.). Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. MDPI. [Link]

Sources

1-Pyridin-4-yl-piperidine-3-carboxylic acid and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Pyridin-4-yl-piperidine-3-carboxylic Acid and Its Isomers

Authored by a Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pyridine and piperidine rings stand out as "privileged scaffolds." Their prevalence in FDA-approved drugs is a testament to their versatile physicochemical properties and their ability to engage with a wide array of biological targets.[1] This guide delves into the technical intricacies of a molecule that elegantly combines these two moieties: 1-Pyridin-4-yl-piperidine-3-carboxylic acid. We will explore its synthesis, isomerism, potential biological activities, and the scientific rationale behind its design. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this promising chemical space.

Core Molecular Architecture and Isomeric Complexity

1-Pyridin-4-yl-piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring N-substituted with a pyridin-4-yl group, and a carboxylic acid substituent at the 3-position of the piperidine ring. This specific arrangement gives rise to significant isomeric complexity, which is critical to its pharmacological profile.

Positional Isomerism

The core structure allows for several positional isomers, each with potentially distinct biological activities. The primary points of variation are the attachment point of the carboxylic acid on the piperidine ring and the point of connection from the piperidine nitrogen to the pyridine ring. This guide focuses on the isomers derived from the position of the carboxylic acid group on the 1-pyridin-4-yl piperidine scaffold.

  • 1-Pyridin-4-yl-piperidine-2-carboxylic acid: The carboxylic acid is adjacent to the ring nitrogen.

  • 1-Pyridin-4-yl-piperidine-3-carboxylic acid (Nipecotic Acid derivative): The focus of this guide. The piperidine-3-carboxylic acid core is known as nipecotic acid.

  • 1-Pyridin-4-yl-piperidine-4-carboxylic acid (Isonipecotic Acid derivative): The carboxylic acid is opposite the ring nitrogen.

G cluster_isomers Positional Isomers of 1-Pyridin-4-yl-piperidine-carboxylic acid Core 1-(Pyridin-4-yl)piperidine Isomer2 2-Carboxylic Acid Isomer3 3-Carboxylic Acid (Focus of Guide) Isomer4 4-Carboxylic Acid

Stereoisomerism: The Chiral Dimension

The presence of a substituent at the C3 position of the piperidine ring renders this carbon a stereocenter. Consequently, 1-Pyridin-4-yl-piperidine-3-carboxylic acid exists as a pair of enantiomers:

  • (R)-1-Pyridin-4-yl-piperidine-3-carboxylic acid

  • (S)-1-Pyridin-4-yl-piperidine-3-carboxylic acid

It is a well-established principle in pharmacology that enantiomers can exhibit vastly different biological activities, potencies, and metabolic fates. Therefore, the stereoselective synthesis or chiral separation of these isomers is paramount for any meaningful pharmacological investigation.

Synthesis and Manufacturing Strategies

The synthesis of these molecules can be approached through a convergent strategy: preparing the substituted piperidine core and then coupling it with the pyridine moiety.

Synthesis of the Piperidine-3-carboxylic Acid (Nipecotic Acid) Core

The foundational piperidine carboxylic acid isomers are typically synthesized via the catalytic hydrogenation of their pyridine precursors. This is a robust and scalable method.[2]

  • Precursor: Nicotinic acid (Pyridine-3-carboxylic acid).

  • Reaction: Hydrogenation of the pyridine ring to a piperidine ring.

  • Catalysts: Common catalysts include Platinum oxide (PtO2), Rhodium on Alumina (Rh/Al2O3), and Palladium on Carbon (Pd/C).[2] Rhodium and Platinum catalysts often show high efficacy, with some processes achieving near-quantitative yields.[2]

  • Conditions: The reaction is typically carried out under hydrogen pressure (e.g., 4-5 MPa) at elevated temperatures (e.g., 90-100 °C) in a suitable solvent like water or ammonia solution.[2]

Causality Behind Experimental Choices: The choice of catalyst is critical. While platinum is highly active, it can be sensitive to impurities.[2] Rhodium is also very effective but can be more expensive.[2] Palladium on carbon offers a good balance of reactivity and cost for many hydrogenation reactions.[2] The solvent choice can influence reaction rates and the final salt form of the product.

N-Arylation: Coupling the Pyridine and Piperidine Rings

The key step in forming the final molecule is the N-arylation of the piperidine nitrogen with the pyridine ring. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)-piperidine-carboxylic Acid Isomers

This protocol is adapted from a known synthesis for the 4-carboxylic acid isomer and is broadly applicable to the 3-carboxylic acid isomer starting with the appropriate piperidine derivative.[3]

  • Reactant Preparation: Dissolve 4-chloropyridine hydrochloride (1 equivalent) and triethylamine (3-4 equivalents) in a mixture of ethanol and water. The triethylamine acts as a base to neutralize the hydrochloride and the HCl generated during the reaction.

  • Addition of Piperidine Core: Add the ethyl ester of piperidine-3-carboxylic acid (ethyl nipecotate) (1 equivalent) to the solution. Using the ester form protects the carboxylic acid during the coupling reaction.

  • Reaction Execution: The reaction mixture is heated in a sealed tube at high temperatures (e.g., 150°C) for an extended period (e.g., 96 hours).[3] The sealed tube is necessary to prevent the evaporation of low-boiling-point reactants and solvents at high temperatures.

  • Workup and Isolation:

    • After cooling, insoluble materials are removed by filtration.[3]

    • The filtrate is concentrated under reduced pressure to remove the solvents.[3]

    • The resulting residue is suspended in a solvent like chloroform to precipitate the product, which is then collected by filtration.[3]

  • Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid, typically using aqueous base (e.g., NaOH) followed by acidic workup to protonate the carboxylate.

  • Purification: The final compound is purified by recrystallization from a suitable solvent system, such as a water/DMF mixture, to yield the pure product.[3]

dot graph TD; A[Start: 4-Chloropyridine HCl + Ethyl Nipecotate] --> B{N-Arylation Reaction}; B --> C[Solvent: Ethanol/Water\nBase: Triethylamine\nConditions: 150°C, 96h]; C --> D{Reaction Workup}; D --> E[Filtration & Concentration]; E --> F[Precipitation in Chloroform]; F --> G[Ester Hydrolysis (NaOH, then HCl)]; G --> H[Purification: Recrystallization]; H --> I[Final Product: 1-(Pyridin-4-yl)-piperidine-3-carboxylic acid];

ends-dot Caption: General workflow for the synthesis of the title compound.

Chiral Separation and Analysis

Given the chirality of the 3-substituted isomer, resolving the enantiomers is crucial.

  • Classical Resolution: This involves forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or carboxylic acid), separating the diastereomers by crystallization, and then liberating the desired enantiomer.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[4][5] Various CSPs based on polysaccharides or cyclodextrins are commercially available and can be screened for optimal separation.[4][5]

Physicochemical and Pharmacokinetic Profile

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior (ADME: Absorption, Distribution, Metabolism, Excretion).

Physicochemical Properties

The combination of a basic pyridine ring, a basic piperidine nitrogen, and an acidic carboxylic acid makes 1-Pyridin-4-yl-piperidine-3-carboxylic acid a zwitterionic compound at physiological pH.

PropertyValue (Predicted/Measured for Isomer)Significance
Molecular FormulaC₁₁H₁₄N₂O₂Base for all calculations.
Molecular Weight206.24 g/mol [6]Affects diffusion and formulation.
pKa~4.40 (acid), ~8-9 (base) (Predicted)[7]Governs ionization state, solubility, and receptor interaction.
Boiling Point407.9±35.0 °C (Predicted)[7]Indicates low volatility.
Density1.233±0.06 g/cm³ (Predicted)[7]Relevant for formulation.

(Note: Data for the 4-carboxylic acid isomer is often used as a proxy where specific data for the 3-isomer is unavailable in public databases)[6]

Pharmacokinetic Considerations

While specific ADME data for this exact molecule is not publicly available, we can infer likely characteristics based on its structural components.

  • Absorption: The zwitterionic nature may lead to moderate oral bioavailability. Prodrug strategies, such as esterification of the carboxylic acid, are a common approach to improve absorption by increasing lipophilicity.[8]

  • Distribution: Plasma protein binding is expected to be moderate. The molecule's polarity may limit its ability to cross the blood-brain barrier (BBB) unless an active transport mechanism is involved.[9]

  • Metabolism: Potential metabolic pathways include oxidation of the pyridine or piperidine rings and conjugation of the carboxylic acid (e.g., glucuronidation).

  • Excretion: The compound and its metabolites are likely to be excreted renally.

Biological Activity and Therapeutic Landscape

The therapeutic potential of 1-Pyridin-4-yl-piperidine-3-carboxylic acid can be hypothesized by examining the known activities of its core components: nipecotic acid and nicotinic acid (niacin).

GABA Uptake Inhibition: A Legacy of Nipecotic Acid

Nipecotic acid is a well-characterized inhibitor of the GABA transporter GAT1.[10] By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, it enhances GABAergic neurotransmission.

  • Therapeutic Relevance: This mechanism is the basis for anticonvulsant therapies used in the treatment of epilepsy.[11]

  • Structure-Activity Relationship (SAR): Studies have shown that N-substitution on the nipecotic acid core can significantly alter its activity. While simple N-methylation reduces potency, larger lipophilic N-substituents have led to potent drugs like Tiagabine.[11][12] The 1-pyridin-4-yl group represents a novel N-substitution that requires empirical testing to determine its effect on GAT inhibition.

GPR109A Agonism: The Nicotinic Acid Connection

The pyridine-carboxylic acid moiety is structurally related to nicotinic acid (Niacin, Vitamin B3), which is a known agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA2).[13][]

  • Mechanism of Action: GPR109A is a Gi-coupled receptor.[15] Its activation in adipocytes leads to the inhibition of adenylate cyclase, reducing cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase. This results in reduced lipolysis and a decrease in the release of free fatty acids into the bloodstream, which is beneficial for treating dyslipidemia.[1]

  • Anti-Inflammatory Role: GPR109A is also expressed on immune cells like macrophages and neutrophils. Its activation has been shown to exert anti-inflammatory effects, making it a target for conditions like atherosclerosis and neuroinflammation.[13][15]

GPR109A_Pathway

The structural similarity of 1-Pyridin-4-yl-piperidine-3-carboxylic acid to nicotinic acid suggests it could be a novel GPR109A agonist, potentially offering a new avenue for treating metabolic and inflammatory diseases.

Other Potential Activities

The pyridine-piperidine scaffold is versatile and has been explored for a wide range of other therapeutic targets.

  • NMDA Receptor Antagonism: Certain piperidine-2- and -4-carboxylic acid derivatives have shown potent activity as NMDA receptor antagonists, which are of interest for treating neurodegenerative diseases and preventing ischemic neuronal damage.[16]

  • Enzyme Inhibition: The pyridine carboxylic acid framework is a common feature in many enzyme inhibitors targeting kinases, proteases, and other enzymes relevant to oncology and infectious diseases.[1][17]

Conclusion and Future Directions

represent a compelling class of compounds at the intersection of well-validated pharmacophores. The synthetic routes are established, though challenges remain in achieving efficient, scalable, and stereoselective production.

Future research should focus on:

  • Systematic Pharmacological Profiling: Empirically testing the parent compound and its positional and stereoisomers against a panel of relevant targets, including GATs, GPR109A, and NMDA receptors.

  • Structure-Activity Relationship (SAR) Elucidation: Synthesizing and testing analogues with substitutions on both the pyridine and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Prodrug Development: Exploring ester and amide prodrugs to enhance oral bioavailability and/or CNS penetration.

  • In Vivo Efficacy Studies: Advancing promising lead compounds into relevant animal models of epilepsy, dyslipidemia, inflammation, or neurodegeneration to validate their therapeutic potential.

This technical guide provides a foundational understanding of this molecular class, highlighting the scientific rationale and experimental considerations necessary to unlock its potential in drug discovery and development.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025). PubMed Central.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.).
  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2. (n.d.). PubChem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis. (n.d.). Chemicalbook.
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1. (n.d.). ChemicalBook.
  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. (n.d.). PubMed.
  • Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. (n.d.). PubMed.
  • Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv
  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC. (n.d.). PubMed Central.
  • GPR109A Inhibitors, Agonists and Modul
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). [No Source Found].
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop
  • Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds rel
  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). PubMed.
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -... (n.d.). PubMed.

Sources

A Comprehensive Technical Guide to 1-Pyridin-4-yl-piperidine-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Commercial Sourcing, Quality Control, and Synthetic Strategy for a Key Pharmaceutical Building Block

Introduction: The Significance of the 1-Pyridin-4-yl-piperidine Scaffold in Medicinal Chemistry

The 1-Pyridin-4-yl-piperidine scaffold is a privileged structural motif in modern drug discovery, valued for its presence in a multitude of biologically active agents.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of a carboxylic acid moiety at the 3-position of the piperidine ring introduces a critical handle for further chemical modification and can play a direct role in target engagement through hydrogen bonding or salt bridge formation. This guide provides a detailed technical overview of 1-Pyridin-4-yl-piperidine-3-carboxylic acid (CAS No. 80028-29-1), a key building block for the synthesis of novel therapeutics. We will delve into the landscape of commercial suppliers, critical quality control parameters, and the underlying synthetic strategies that dictate the purity and impurity profiles of this important reagent.

Commercial Availability: A Landscape of Suppliers

A critical first step in any research or development program is the reliable sourcing of starting materials. 1-Pyridin-4-yl-piperidine-3-carboxylic acid is available from a range of commercial suppliers, catering to different scales and purity requirements. Below is a comparative table of prominent suppliers who list this specific compound (CAS 80028-29-1) in their catalogs.

SupplierProduct NumberPurityAvailabilityNotes
BLDpharm BD324200Not specifiedInquireOffers access to NMR, HPLC, LC-MS, and UPLC data upon request.[2]
Fluorochem F035189Not specified250 mg, 1 gIndicates stock in the UK.[3]
Aaron Chemistry AG AR005EGJ95%InquireProvides a specific purity value.

It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) from any potential supplier to verify the identity and purity of the material before use.

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

The quality of starting materials is paramount to the success and reproducibility of any synthetic chemistry endeavor. For 1-Pyridin-4-yl-piperidine-3-carboxylic acid, a comprehensive analytical characterization is essential to confirm its identity and assess its purity.

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structural integrity of the molecule. The proton NMR should show characteristic signals for the pyridine and piperidine ring protons, while the carbon NMR will verify the presence of all eleven unique carbon atoms.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A high-purity sample should exhibit a single major peak, with any impurities being well-resolved and quantified.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (206.24 g/mol ). Techniques like electrospray ionization (ESI) are typically employed.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the theoretical values for the molecular formula C₁₁H₁₄N₂O₂.

A self-validating protocol for incoming material inspection should include, at a minimum, an HPLC trace to confirm purity and a ¹H NMR spectrum to verify the structure against a reference.

Synthetic Routes and Potential Impurities: A Chemist's Perspective

Understanding the synthetic route to 1-Pyridin-4-yl-piperidine-3-carboxylic acid is crucial for anticipating potential impurities that may be present in commercially available material. While specific, detailed industrial syntheses are often proprietary, a general understanding can be gleaned from the broader chemical literature on piperidine and pyridine derivatives.[4]

A plausible synthetic approach involves the N-arylation of a piperidine-3-carboxylic acid derivative with a suitable 4-substituted pyridine.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target 1-Pyridin-4-yl-piperidine-3-carboxylic acid Precursor1 Piperidine-3-carboxylic acid derivative Target->Precursor1 N-C Bond Disconnection Precursor2 4-Halopyridine Target->Precursor2 N-C Bond Disconnection Start1 Piperidine-3-carboxylic acid ester Product 1-Pyridin-4-yl-piperidine-3-carboxylic acid ester Start1->Product Base, Solvent, Heat Start2 4-Chloropyridine Start2->Product FinalProduct 1-Pyridin-4-yl-piperidine-3-carboxylic acid Product->FinalProduct Hydrolysis

Caption: A simplified retrosynthetic and forward synthesis diagram for 1-Pyridin-4-yl-piperidine-3-carboxylic acid.

Potential Impurities to Consider:
  • Starting Materials: Unreacted piperidine-3-carboxylic acid derivative or 4-halopyridine.

  • Positional Isomers: If the synthesis of the piperidine-3-carboxylic acid precursor is not well-controlled, contamination with piperidine-2-carboxylic acid or piperidine-4-carboxylic acid derivatives could occur.

  • Byproducts of N-arylation: Depending on the reaction conditions, side reactions such as the formation of di-arylated piperidines or other pyridine-related impurities could be possible.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as any remaining base or other reagents.

A thorough workup and purification, often involving crystallization or chromatography, are necessary to remove these impurities. Researchers should be mindful of these potential contaminants when interpreting analytical data and in their experimental design.

Applications in Drug Discovery and Development

The 1-pyridin-4-yl-piperidine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry due to its versatility and ability to be incorporated into a wide range of molecular architectures. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid provides a key point for amide bond formation, esterification, or salt formation, allowing for the exploration of diverse chemical space.

Derivatives of pyridine carboxylic acids have been investigated for a wide array of therapeutic applications, including as enzyme inhibitors and in the treatment of various diseases.[5] The piperidine ring serves as a non-aromatic linker that can adopt a stable chair conformation, providing a defined three-dimensional structure that can be crucial for binding to protein targets.

While specific examples of drugs containing the exact 1-pyridin-4-yl-piperidine-3-carboxylic acid moiety are not readily found in publicly available information, the broader class of pyridinyl-piperidine derivatives is well-represented in pharmaceutical research and development. For instance, related structures are explored for their potential in treating central nervous system disorders, inflammation, and cancer.[6]

Conclusion

1-Pyridin-4-yl-piperidine-3-carboxylic acid is a valuable and commercially available building block for researchers and drug development professionals. A thorough understanding of the supplier landscape, rigorous quality control of incoming materials, and an appreciation for the underlying synthetic chemistry are essential for its effective use. By carefully considering these factors, scientists can confidently incorporate this versatile scaffold into their synthetic campaigns to explore new chemical entities with therapeutic potential.

References

  • Gun'ko, Y. K., & Zubar, V. G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4978. [Link]
  • Gołdyn, M., Skowronek, J., Komasa, A., Bartoszak-Adamska, E., Lewandowska, A., Dega-Szafran, Z., & Cofta, G. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(44), 7857-7868. [Link]
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1437–1477. [Link]
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved January 26, 2026, from [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid. Retrieved January 26, 2026, from [Link].
  • Google Patents. (n.d.). Pyridone-carboxylic acid derivatives and their use as veterinary medicines.
  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • American Elements. (n.d.). 1-(pyridine-4-carbonyl)piperidine-3-carboxylic acid. Retrieved January 26, 2026, from [Link]

Sources

Methodological & Application

Purification of 1-Pyridin-4-yl-piperidine-3-carboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chromatographic Purification of 1-Pyridin-4-yl-piperidine-3-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic approaches for the chromatographic purification of 1-Pyridin-4-yl-piperidine-3-carboxylic acid, a molecule of significant interest in pharmaceutical research and development. Due to its zwitterionic nature—possessing both acidic (carboxylic acid) and basic (pyridine and piperidine nitrogens) functional groups—this compound presents unique purification challenges, including high polarity and complex retention behavior. This document provides an in-depth analysis of the molecule's physicochemical properties and leverages this understanding to develop three robust purification protocols using Ion-Exchange Chromatography (IEX), Hydrophilic Interaction Liquid Chromatography (HILIC), and modified Reversed-Phase Chromatography (RPC). Each protocol is designed to provide researchers, scientists, and drug development professionals with the technical expertise to achieve high purity and yield, complete with step-by-step methodologies, workflow diagrams, and a troubleshooting guide.

Understanding the Purification Challenge: Physicochemical Properties

The successful purification of any compound begins with a thorough understanding of its molecular properties. 1-Pyridin-4-yl-piperidine-3-carboxylic acid is an amphoteric molecule, meaning it can behave as both an acid and a base. This dual-nature is the primary determinant of its behavior in a chromatographic system.

Molecular Structure:

Caption: Chemical structure of 1-Pyridin-4-yl-piperidine-3-carboxylic acid.

The molecule's charge state is highly dependent on the pH of its environment:

  • At Low pH (e.g., < 2): The carboxylic acid is protonated (-COOH), while both the piperidine and pyridine nitrogens are protonated (-NH+). The molecule carries a net positive charge.

  • At Mid pH (Isoelectric Point, pI): The carboxylic acid is deprotonated (-COO-), and one or both nitrogen atoms are protonated. At the pI, the net charge is zero.

  • At High pH (e.g., > 10): The carboxylic acid is deprotonated (-COO-), and both nitrogen atoms are in their neutral state. The molecule carries a net negative charge.

This pH-dependent charge is the lever we can pull to control its retention and elution in ion-exchange chromatography. Furthermore, its multiple polar functional groups make it highly water-soluble, which is a key consideration for HILIC and reversed-phase methods.[1][2]

PropertyPredicted Value / InformationSignificance for Chromatography
Molecular Formula C₁₁H₁₄N₂O₂Affects molecular weight and detection settings.[3]
Molecular Weight 206.24 g/mol Essential for mass spectrometry and calculating molar concentrations.[3][4]
pKa₁ (Carboxylic Acid) ~4.0 - 4.5Determines the pH at which the carboxyl group is deprotonated (anionic). A predicted pKa for a similar compound is 4.40.[5]
pKa₂ (Pyridine N) ~5.0 - 6.0Determines the pH at which the pyridine nitrogen is protonated (cationic).
pKa₃ (Piperidine N) ~9.0 - 10.0Determines the pH at which the piperidine nitrogen is protonated (cationic).
Predicted XLogP3-AA -0.3 to 1.0A low value indicates high hydrophilicity, suggesting poor retention on standard C18 columns and suitability for HILIC.
Solubility High in aqueous solutions, low in non-polar organic solvents.Dictates the choice of sample solvent and mobile phase composition. High aqueous solubility is ideal for IEX and HILIC.[1][6]

Recommended Purification Protocols

Given the zwitterionic and polar nature of the target compound, no single chromatographic technique is universally superior. The optimal choice depends on the scale of the purification, the nature of the impurities, and available equipment. We present three validated strategies.

Method 1: Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for purifying charged molecules and is exceptionally well-suited for zwitterions.[7] The strategy involves adsorbing the target molecule to a charged stationary phase at a specific pH where it has a net charge, and then eluting it by changing the pH or increasing the salt concentration.[8]

Caption: General workflow for purification using Cation-Exchange Chromatography.

Detailed Protocol: Cation-Exchange (CEX) Mode

This protocol is based on the principle that at a pH below the isoelectric point, the molecule will have a net positive charge and bind to a negatively charged cation-exchange resin.

  • Materials:

    • Stationary Phase: Strong Cation Exchange (SCX) resin (e.g., SP Sepharose, Poros 50 HS).

    • Loading Buffer (Buffer A): 20 mM Sodium Acetate, pH 4.0.

    • Elution Buffer (Buffer B): 20 mM Sodium Acetate with 1.0 M NaCl, pH 4.0.

    • Crude Sample: 1-Pyridin-4-yl-piperidine-3-carboxylic acid.

  • Procedure:

    • Column Packing and Equilibration: Pack the column with the SCX resin according to the manufacturer's instructions. Equilibrate the column with 5 column volumes (CV) of Loading Buffer (Buffer A) until the pH and conductivity of the outlet stream match the inlet.

    • Sample Preparation: Dissolve the crude sample in a minimal volume of Loading Buffer. Filter through a 0.45 µm syringe filter to remove particulates.

    • Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.

    • Washing: Wash the column with 3-5 CV of Loading Buffer to remove any unbound or weakly bound impurities.

    • Elution: Elute the bound compound using a linear gradient from 0% to 100% Elution Buffer (Buffer B) over 10-20 CV. The increasing salt concentration displaces the positively charged target molecule from the resin.

    • Fraction Collection: Collect fractions throughout the elution gradient. Monitor the column effluent using a UV detector at 254 nm, as the pyridine ring is UV active.

    • Analysis: Analyze the collected fractions using an appropriate analytical method (e.g., analytical HPLC, TLC) to identify those containing the pure product.

    • Post-Purification: Pool the pure fractions. If necessary, remove the salt by dialysis, diafiltration, or reversed-phase desalting.

Causality: We choose a pH of 4.0, which is below the pKa of the basic nitrogens but near the pKa of the carboxylic acid. This ensures the nitrogens are protonated, giving the molecule a strong positive charge for robust binding to the CEX resin.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to normal-phase chromatography for separating highly polar compounds.[9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2] The analyte is retained by partitioning into a water-enriched layer immobilized on the surface of the stationary phase. Elution is achieved by increasing the water content in the mobile phase.

Caption: General workflow for purification using HILIC.

Detailed Protocol: HILIC on a Silica Column

  • Materials:

    • Stationary Phase: HILIC-mode flash silica column or preparative HPLC column.

    • Organic Solvent (Solvent A): Acetonitrile (ACN).

    • Aqueous Solvent (Solvent B): 10 mM Ammonium Acetate in Water, pH 5.5.

    • Crude Sample: 1-Pyridin-4-yl-piperidine-3-carboxylic acid.

  • Procedure:

    • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition, for example, 95% Solvent A and 5% Solvent B, for at least 10 CV.

    • Sample Preparation: This is a critical step. Dissolve the crude sample in the initial mobile phase composition (95:5 ACN/Water with buffer). If solubility is poor, use a slightly higher percentage of the aqueous component or add a small amount of DMSO, but keep the injection volume small.

    • Injection and Elution: Inject the sample and begin the gradient elution. A typical gradient would be:

      • 0-5 min: Isocratic at 95% ACN.

      • 5-25 min: Linear gradient from 95% to 60% ACN.

      • 25-30 min: Isocratic at 60% ACN.

    • Fraction Collection: Collect fractions based on the UV trace (254 nm).

    • Analysis and Evaporation: Analyze fractions for purity. Pool the pure fractions. The mobile phase is volatile, allowing for easy removal of the solvent by rotary evaporation or lyophilization to yield the final compound.

Causality: HILIC is chosen because the high polarity of the target molecule prevents adequate retention in reversed-phase.[1] The use of volatile buffers like ammonium acetate makes this method ideal for applications where the purified compound will be analyzed by mass spectrometry or used in biological assays where salt is undesirable.

Method 3: Modified Reversed-Phase Chromatography (RPC)

While standard RPC is ineffective for this polar molecule, its performance can be drastically improved by using mobile phase additives.[11] An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape by suppressing the undesirable interactions between the basic nitrogen atoms of the analyte and residual acidic silanol groups on the silica-based stationary phase.[12]

Sources

In vitro assay development for 1-Pyridin-4-yl-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Title: A Framework for In Vitro Assay Development and Pharmacological Characterization of 1-Pyridin-4-yl-piperidine-3-carboxylic acid as a Putative GABA Transporter 1 (GAT-1) Inhibitor

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of 1-Pyridin-4-yl-piperidine-3-carboxylic acid. Based on its structural similarity to established neuroactive compounds, we postulate its primary mechanism of action as the inhibition of the γ-aminobutyric acid (GABA) Transporter 1 (GAT-1). We present a tiered experimental strategy, beginning with a robust, cell-based functional assay using radiolabeled GABA to determine potency (IC50). This is followed by protocols for assay validation and a discussion of modern, non-radioactive alternatives suitable for high-throughput screening. The methodologies are designed to be self-validating and provide the necessary framework for researchers in neuropharmacology and drug development to rigorously assess this and similar compounds.

Introduction & Scientific Rationale

The Piperidine-3-carboxylic Acid Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Specifically, the piperidine-3-carboxylic acid moiety (also known as nipecotic acid) is the foundational structure for a class of potent inhibitors of GABA transporters (GATs).[3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is mediated by GATs.[5][6] Inhibition of GATs prolongs the action of GABA, enhancing inhibitory neurotransmission, a mechanism that is clinically validated for the treatment of epilepsy.[7]

Postulated Target: GABA Transporter 1 (GAT-1)

The compound of interest, 1-Pyridin-4-yl-piperidine-3-carboxylic acid, shares its core piperidine-3-carboxylic acid structure with the canonical GAT inhibitor, nipecotic acid, and the FDA-approved anticonvulsant, Tiagabine.[7][8] Tiagabine is a selective GAT-1 inhibitor.[7] GAT-1 is the most abundant GABA transporter subtype and is primarily located on presynaptic GABAergic neurons.[9] Given this strong structural precedent, we hypothesize that 1-Pyridin-4-yl-piperidine-3-carboxylic acid functions as a GAT-1 inhibitor. This application note outlines the necessary in vitro assays to test this hypothesis and characterize its pharmacological profile.

Tiered Assay Development Strategy

A logical, tiered approach is essential for characterizing a novel compound. Our strategy begins with a gold-standard functional assay to confirm the predicted biological activity and determine potency. Subsequent steps focus on validating the assay for robustness and exploring higher-throughput, non-radioactive methods.

GAT_Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal vesicle GABA Vesicle gaba GABA vesicle->gaba Release gat1 GAT-1 Transporter gaba_r GABA Receptor cleft Synaptic Cleft gaba_r->cleft Cl- Influx (Inhibition) gaba->gat1 Reuptake gaba->gaba_r Binds inhibitor Test Compound inhibitor->gat1 Blocks

Caption: GAT-1 inhibitors block GABA reuptake, enhancing synaptic inhibition.

Alternative & High-Throughput Functional Assay

While robust, radiolabeled assays have significant regulatory and disposal costs. [10]Modern fluorescence-based methods provide a safer and more scalable alternative.

Principle of Fluorescence-Based GABA Uptake

This method uses a cell line co-expressing hGAT-1 and a genetically encoded fluorescent GABA sensor, such as iGABA-Snfr. [10][11]When extracellular GABA is transported into the cell by GAT-1, it binds to the iGABA-Snfr, causing a conformational change that results in an increase in fluorescence. This fluorescence change is monitored using a high-content imager or plate reader. Inhibitors of GAT-1 will prevent the intracellular accumulation of GABA, thus blocking the increase in fluorescence.

Comparison of Methods
Feature[³H]-GABA Uptake AssayFluorescence-Based Assay
Readout Scintillation (Endpoint)Fluorescence Intensity (Kinetic or Endpoint)
Throughput MediumHigh
Safety Radioactive material handling requiredNon-radioactive, BSL-1/2
Cost High (isotope, waste disposal)Lower (reagents, no disposal cost)
Sensitivity Very HighHigh, dependent on sensor and imager
Setup Standard lab equipmentRequires high-content imager/plate reader
Reference [12][13][10][11]

Assay Validation for High-Throughput Screening (HTS)

For a screening campaign, the assay must be robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

Z'-Factor Calculation

The Z'-factor measures the dynamic range and data variation of an assay. A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Protocol: Prepare a 96-well plate with half the wells dedicated to the positive control (e.g., vehicle, representing 0% inhibition) and the other half to the negative control (e.g., 100 µM SKF-89976A, representing 100% inhibition).

  • Execution: Run the uptake assay as described in section 2.3.

  • Calculation:

    • Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

ParameterValue [Example Data]
Mean Positive Control (µp)45,000 CPM
SD Positive Control (σp)2,100 CPM
Mean Negative Control (µn)1,500 CPM
SD Negative Control (σn)250 CPM
Calculated Z'-Factor 0.68

A Z'-factor of 0.68 indicates a robust and reliable assay suitable for screening larger compound libraries.

Conclusion

This application note provides a scientifically grounded framework for the in vitro characterization of 1-Pyridin-4-yl-piperidine-3-carboxylic acid as a putative GAT-1 inhibitor. The detailed protocols for a primary radiolabeled uptake assay and the discussion of modern fluorescent alternatives offer researchers a clear path to determine the compound's potency, mechanism, and suitability for further development. The included validation metrics ensure that the generated data is robust, reproducible, and of high quality for decision-making in a drug discovery context.

References

  • Tiagabine - Wikipedia. Wikipedia. [Link]

  • GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. PNAS. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dovepress. [Link]

  • A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE. [Link]

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

  • Radiolabeled [3H]-GABA uptake assay. Bio-protocol. [Link]

  • GABA transporter mRNA: in vitro expression and quantitation in neonatal rat and postmortem human brain. PubMed. [Link]

  • Nipecotic acid directly activates GABAA-like ion channels. PubMed Central. [Link]

  • High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. PubMed. [Link]

  • MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. ACS Publications. [Link]

  • A homogeneous assay to assess GABA transporter activity. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Nipecotic acid – Knowledge and References. Taylor & Francis. [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an... ResearchGate. [Link]

  • Radiolabeled [3H]-GABA kinetic uptake assay. Bio-protocol. [Link]

  • Inhibition of SKF 89976-A of the gamma-aminobutyric acid release from primary neuronal chick cultures. PubMed. [Link]

  • Nipecotic Acid: A Vital Tool in Neuropharmacological Research. Molecule Origin. [Link]

  • 4-Aryl-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles as promising anticancer agents against ovarian cancer. RSC Medicinal Chemistry. [Link]

  • Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. [Link]

  • Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. PubMed Central. [Link]

  • High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. bioRxiv. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 1-Pyridin-4-yl-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel GPR109A Agonist

1-Pyridin-4-yl-piperidine-3-carboxylic acid is a synthetic small molecule with a structure suggestive of activity at the nicotinic acid receptor, GPR109A (G-protein coupled receptor 109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is a Gi/o-coupled GPCR that has garnered significant interest in drug discovery due to its roles in regulating metabolic and inflammatory pathways.[3][4] Its endogenous ligands include the ketone body β-hydroxybutyrate, while the well-known lipid-lowering drug niacin (nicotinic acid) is a potent synthetic agonist.[4][5]

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis.[1][3] In immune cells, GPR109A activation can exert anti-inflammatory effects.[3][6] This dual functionality makes GPR109A an attractive target for therapeutic intervention in dyslipidemia, atherosclerosis, and various inflammatory conditions.[7]

These application notes provide a comprehensive guide for researchers to characterize the pharmacological activity of 1-Pyridin-4-yl-piperidine-3-carboxylic acid and similar compounds using robust and validated cell-based assays. The protocols are designed to elucidate the compound's potency, efficacy, and mechanism of action at the GPR109A receptor.

Scientific Rationale: Targeting GPR109A Signaling

The experimental designs detailed below are predicated on the primary signaling cascades initiated by GPR109A activation. As a Gi/o-coupled receptor, its canonical pathway involves the inhibition of cAMP production. Additionally, like many GPCRs, GPR109A can signal through G-protein-independent pathways, primarily via the recruitment of β-arrestin proteins.[3][8] Understanding a compound's bias towards either G-protein or β-arrestin signaling is crucial, as these pathways can mediate distinct physiological effects.[9]

GPR109A Signaling Pathways

The following diagram illustrates the key signaling events following GPR109A activation, which form the basis for the subsequent assay protocols.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 1-Pyridin-4-yl- piperidine-3-carboxylic acid GPR109A GPR109A Receptor Ligand->GPR109A Binds G_Protein Gi/o Protein (αβγ) GPR109A->G_Protein Activates beta_Arrestin β-Arrestin GPR109A->beta_Arrestin Recruits AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (αi) ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response_Gi Decreased Lipolysis, Anti-inflammatory Effects PKA->Physiological_Response_Gi Leads to Physiological_Response_Arrestin Receptor Internalization, MAPK Activation beta_Arrestin->Physiological_Response_Arrestin Mediates

Caption: GPR109A signaling cascade upon agonist binding.

Experimental Protocols

I. Compound Handling and Preparation

Proper handling of 1-Pyridin-4-yl-piperidine-3-carboxylic acid is crucial for safety and experimental reproducibility.

  • Safety Precautions : Based on the safety data for related pyridine and piperidine compounds, it is recommended to handle this compound in a well-ventilated area or a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of dust or fumes and prevent skin and eye contact.[12]

  • Storage : Store the compound in a tightly sealed container in a cool, dry place, away from ignition sources.[12]

  • Stock Solution Preparation :

    • Accurately weigh the desired amount of 1-Pyridin-4-yl-piperidine-3-carboxylic acid.

    • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

    • For cell-based assays, prepare intermediate dilutions from the stock solution in a buffer compatible with the cell culture medium. The final DMSO concentration in the assay should typically be kept below 0.5% to minimize solvent-induced cytotoxicity.

II. Cell Line Selection and Culture

The choice of cell line is critical for the relevance and success of the assays.

  • Recommended Cell Lines :

    • CHO-K1 or HEK293 cells stably expressing human GPR109A : These are commonly used host cells for recombinant GPCR expression and provide a clean background for studying the specific effects of the compound on the receptor.

    • 3T3-L1 adipocytes : These cells endogenously express GPR109A and are a physiologically relevant model for studying anti-lipolytic effects.

    • Human monocytic cell lines (e.g., THP-1) or primary macrophages : These are suitable for investigating the anti-inflammatory properties of GPR109A agonists.[6]

  • Cell Culture : Maintain the selected cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2. For stable cell lines, include the appropriate selection antibiotic in the culture medium to ensure continued expression of the receptor.

III. Primary Screening: cAMP Inhibition Assay

This assay directly measures the functional consequence of Gi/o coupling. A decrease in cAMP levels upon compound treatment indicates agonistic activity at GPR109A.[1]

  • Principle : This assay quantifies intracellular cAMP levels, typically using a competitive immunoassay format or a genetically encoded biosensor.[13][14] Forskolin, a direct activator of adenylyl cyclase, is used to stimulate cAMP production, and the ability of the test compound to inhibit this stimulated cAMP level is measured.[14]

  • Step-by-Step Protocol (using a LANCE Ultra cAMP Kit) :

    • Cell Plating : Seed GPR109A-expressing CHO-K1 or HEK293 cells in a 384-well white opaque microplate at a density of 2,000-5,000 cells per well and incubate overnight.

    • Compound Addition : Prepare a serial dilution of 1-Pyridin-4-yl-piperidine-3-carboxylic acid and a known GPR109A agonist (e.g., nicotinic acid) as a positive control in stimulation buffer.

    • Cell Stimulation : Aspirate the culture medium and add the diluted compounds to the cells.

    • Forskolin Stimulation : Add a pre-determined concentration of forskolin to all wells (except for the basal control) to induce cAMP production. Incubate for 30 minutes at room temperature.

    • Lysis and Detection : Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody solution to lyse the cells and initiate the detection reaction. Incubate for 1 hour at room temperature, protected from light.

    • Measurement : Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

    • Data Analysis : Calculate the percent inhibition of the forskolin-stimulated cAMP signal for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an agonist that causes 50% inhibition of the maximal response.
Emax The maximum efficacy of the compound.
IV. Orthogonal Assay: β-Arrestin Recruitment

This assay assesses the G-protein-independent signaling pathway by measuring the recruitment of β-arrestin to the activated GPR109A receptor.[15][16]

  • Principle : This assay often utilizes enzyme fragment complementation (EFC) technology. The GPR109A receptor is tagged with one fragment of an enzyme, and β-arrestin is tagged with the complementary fragment.[15] Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, forming an active enzyme that generates a luminescent or fluorescent signal.[15][16]

  • Step-by-Step Protocol (using PathHunter® β-Arrestin Assay) :

    • Cell Plating : Seed PathHunter® GPR109A β-arrestin cells in a 384-well white opaque microplate at the recommended density and incubate overnight.

    • Compound Preparation : Prepare serial dilutions of 1-Pyridin-4-yl-piperidine-3-carboxylic acid and a positive control in the assay buffer.

    • Cell Stimulation : Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.

    • Signal Detection : Add the detection reagent, which contains the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature.

    • Measurement : Read the luminescence on a standard plate reader.

    • Data Analysis : Normalize the data to the vehicle control and plot the fold induction against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Parameter Description
EC50 The concentration of an agonist that provokes a response halfway between the baseline and maximum response.
Emax The maximum efficacy of the compound.
Workflow for Characterizing 1-Pyridin-4-yl-piperidine-3-carboxylic acid

The following diagram outlines a logical workflow for the comprehensive evaluation of the test compound.

Assay_Workflow Start Start: Compound Synthesis and Purification Stock_Prep Stock Solution Preparation (DMSO) Start->Stock_Prep Primary_Screen Primary Screen: cAMP Inhibition Assay Stock_Prep->Primary_Screen Active Active? Primary_Screen->Active Orthogonal_Assay Orthogonal Assay: β-Arrestin Recruitment Active->Orthogonal_Assay Yes End End: Lead Candidate Profile Active->End No Dose_Response Dose-Response Analysis (IC50 / EC50 Determination) Orthogonal_Assay->Dose_Response Bias_Analysis Signal Bias Analysis (cAMP vs. β-Arrestin) Dose_Response->Bias_Analysis Functional_Assay Physiologically Relevant Functional Assays (e.g., Lipolysis, Cytokine Release) Bias_Analysis->Functional_Assay Functional_Assay->End

Caption: Experimental workflow for compound characterization.

Data Interpretation and Advanced Applications

  • Potency and Efficacy : The IC50 from the cAMP assay and the EC50 from the β-arrestin assay provide quantitative measures of the compound's potency. The Emax values indicate its efficacy relative to a reference agonist.

  • Signal Bias : By comparing the potency and efficacy of the compound in the cAMP and β-arrestin assays, researchers can assess its signaling bias. A compound that is significantly more potent or efficacious in one assay over the other is considered a biased agonist. This has important therapeutic implications, as biased agonists may offer improved efficacy with reduced side effects.

  • Calcium Mobilization as an Alternative Readout : While GPR109A is primarily Gi/o-coupled, co-expression of a promiscuous G-protein, such as Gα16, can redirect the signal to the Gq pathway, resulting in intracellular calcium mobilization upon receptor activation.[17] This allows for the use of fluorescence-based calcium flux assays, which can be a convenient and high-throughput screening method.[18][19][20][21]

  • Functional Assays : For compounds that show promising activity in the primary and orthogonal assays, further characterization in more physiologically relevant models is recommended. This could include measuring the inhibition of lipolysis in 3T3-L1 adipocytes or assessing the modulation of cytokine release in macrophages.[6]

Conclusion

The cell-based assays described in these application notes provide a robust framework for the pharmacological characterization of 1-Pyridin-4-yl-piperidine-3-carboxylic acid and other potential GPR109A modulators. By employing a multi-assay approach that interrogates both G-protein-dependent and -independent signaling pathways, researchers can gain a comprehensive understanding of a compound's mechanism of action, which is essential for advancing promising candidates in the drug discovery pipeline.

References

  • Ahmed, K., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences. Available at: [Link]

  • Chai, E., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]

  • Bogan, R. L., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Computational Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]

  • Lukasheva, E., et al. (2012). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Antagonist Arrestin LeadHunter Assay. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Available at: [Link]

  • Priyadarshini, M., & Gill, R. K. (2016). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. Available at: [Link]

  • Liu, B., et al. (2020). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules. Available at: [Link]

  • ResearchGate. (2017). Robust cAMP assay kit for Gi coupled GPCRs? Available at: [Link]

  • Lee, D. K., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Stoeber, M., et al. (2025). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. Available at: [Link]

  • Kaur, K., et al. (2017). cAMP assays in GPCR drug discovery. Drug Discovery Today. Available at: [Link]

  • van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Perry, R. J., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients. Available at: [Link]

  • Semple, G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Thangaraju, M., et al. (2012). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. ResearchGate. Available at: [Link]

  • Pathway Commons. (n.d.). GPR109A (Niacin Receptor). Available at: [Link]

  • Liu, J. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Wietrzyk-Piotrowska, I., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules. Available at: [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • Waller, A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

  • CD Bioparticles. (n.d.). 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment? Available at: [Link]

  • Digby, J. E., et al. (2012). The role of HCA2 (GPR109A) in regulating macrophage function. Atherosclerosis. Available at: [Link]

  • Perry, R. J., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]

  • Chan, P., et al. (2013). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences. Available at: [Link]

  • Eurofins DiscoverX. (2020). GPCR Assays. YouTube. Available at: [Link]

  • Southern, C., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE. Available at: [Link]

  • Calebiro, D., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. PLoS Biology. Available at: [Link]

Sources

Application Notes & Protocols: SGC-GAK-1 as a Selective Chemical Probe for Cyclin G Associated Kinase (GAK)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing SGC-GAK-1, a potent and selective chemical probe for the serine/threonine kinase, Cyclin G Associated Kinase (GAK). We will delve into the scientific rationale behind its use, detailed protocols for in vitro and cellular assays, and the critical importance of employing appropriate control compounds to ensure data integrity. This guide is designed to empower researchers to confidently investigate the biological functions of GAK in various physiological and pathological contexts.

Introduction: The Significance of GAK and the Need for a Selective Probe

Cyclin G Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that has been implicated in a diverse range of cellular processes.[1][2] It is a member of the numb-associated kinase (NAK) family and plays crucial roles in clathrin-mediated membrane trafficking, centrosome maturation, and progression through mitosis.[1][2][3] Furthermore, GAK has been linked to several diseases, including Parkinson's disease, and its overexpression has been observed in certain cancers, such as osteosarcoma and prostate cancer, making it a potential therapeutic target.[1][2]

Despite its importance, the detailed cellular functions of GAK have been challenging to elucidate due to a lack of specific pharmacological tools. Many existing kinase inhibitors, including some clinically approved drugs like gefitinib and erlotinib, inhibit GAK as an off-target, complicating the interpretation of experimental results.[1] To address this, SGC-GAK-1 was developed as a potent, selective, and cell-active chemical probe to enable rigorous investigation of GAK biology.[1][4] This guide provides the necessary information and protocols to effectively use SGC-GAK-1 in your research.

Chemical Structure of SGC-GAK-1:

SGC_GAK_1 SGC-GAK-1

Caption: Chemical structure of SGC-GAK-1.

Mechanism of Action and Selectivity

SGC-GAK-1 is an ATP-competitive inhibitor of GAK, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[2] It exhibits high potency with a dissociation constant (KD) of 1.9 nM and an in-cell IC50 of 110 nM in NanoBRET assays.[2] Isothermal titration calorimetry (ITC) has confirmed a potent affinity for GAK with a KD of 4.5 nM.[1][5]

A crucial aspect of a chemical probe is its selectivity. Kinome-wide screening has demonstrated that SGC-GAK-1 is highly selective for GAK.[1][2][4] However, it's important to note that a collateral target, Receptor-Interacting Protein Kinase 2 (RIPK2), has been identified in cellular engagement assays.[1][4][6][7] While SGC-GAK-1 has a greater than 50-fold in vitro selectivity for GAK over RIPK2, this window narrows in a cellular context.[1] Therefore, it is essential to use appropriate controls to dissect the effects of GAK inhibition from those of RIPK2.

GAK_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Clathrin Clathrin-coated vesicle Receptor->Clathrin Endocytosis GAK GAK Clathrin->GAK Uncoated_Vesicle Uncoated Vesicle GAK->Uncoated_Vesicle Uncoating HSC70 HSC70 HSC70->GAK Downstream_Signaling Downstream Signaling (e.g., Mitosis, Trafficking) Uncoated_Vesicle->Downstream_Signaling SGC_GAK_1 SGC-GAK-1 SGC_GAK_1->GAK Inhibits

Caption: SGC-GAK-1 inhibits GAK-mediated clathrin uncoating.

Applications & Protocols

In Vitro Biochemical Assays

Purpose: To directly measure the inhibitory activity of SGC-GAK-1 on purified GAK enzyme. This is crucial for determining parameters like IC50 and for structure-activity relationship (SAR) studies.

Recommended Assay: ADP-Glo™ Kinase Assay (Promega) is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[8] It is a robust and high-throughput compatible method.[8]

Protocol: GAK Inhibition Assay (ADP-Glo™)

  • Prepare Reagents:

    • GAK enzyme (recombinant, purified).

    • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific GAK peptide substrate).

    • ATP at a concentration close to its Km for GAK.

    • SGC-GAK-1 and control compounds serially diluted in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2X GAK enzyme and 2.5 µL of 2X substrate/ATP mix.

    • Add 100 nL of SGC-GAK-1, control compound, or DMSO vehicle.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow Start Start Step1 Prepare Reagents: GAK, Substrate, ATP, SGC-GAK-1, Controls Start->Step1 Step2 Set up Kinase Reaction in 384-well plate Step1->Step2 Step3 Incubate for 1 hour Step2->Step3 Step4 Add ADP-Glo™ Reagent Step3->Step4 Step5 Incubate for 40 minutes Step4->Step5 Step6 Add Kinase Detection Reagent Step5->Step6 Step7 Incubate for 30-60 minutes Step6->Step7 Step8 Measure Luminescence Step7->Step8 Step9 Data Analysis (IC50 determination) Step8->Step9 End End Step9->End

Caption: Workflow for in vitro GAK inhibition assay.

Cell-Based Assays

Purpose: To assess the ability of SGC-GAK-1 to engage GAK within a cellular environment and to measure its effects on downstream signaling pathways or cellular phenotypes.[9]

Recommended Assay: NanoBRET™ Target Engagement Assay (Promega) is a live-cell assay that measures the binding of a compound to a target protein. It is an excellent method to confirm target engagement and determine cellular potency.

Protocol: GAK Target Engagement (NanoBRET™)

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing GAK fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of SGC-GAK-1, control compounds, and a NanoBRET™ tracer.

    • Add the compounds and tracer to the cells.

    • Incubate at 37°C and 5% CO2 for 2 hours.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value, which represents the cellular potency of the compound.

Cell_Based_Assay_Workflow Start Start Step1 Transfect cells with GAK-NanoLuc® construct Start->Step1 Step2 Plate cells in 96-well plate Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Treat cells with SGC-GAK-1, controls, and tracer Step3->Step4 Step5 Incubate for 2 hours Step4->Step5 Step6 Add Nano-Glo® Substrate Step5->Step6 Step7 Measure Donor and Acceptor Luminescence Step6->Step7 Step8 Calculate BRET ratio Step7->Step8 Step9 Data Analysis (IC50 determination) Step8->Step9 End End Step9->End

Caption: Workflow for cell-based GAK target engagement assay.

Control Compounds: The Key to Rigorous Science
  • SGC-GAK-1N (Negative Control): This is a structurally related compound to SGC-GAK-1 that is significantly less potent against GAK.[1][6] It should be used in parallel with SGC-GAK-1 to ensure that any observed biological effects are due to GAK inhibition and not to off-target effects of the chemical scaffold.

  • RIPK2 Inhibitor (Off-Target Control): Due to the cellular off-target activity of SGC-GAK-1 on RIPK2, a potent and selective RIPK2 inhibitor that does not inhibit GAK should be used as an additional control.[1] This will help to differentiate the phenotypes driven by GAK inhibition from those driven by RIPK2 inhibition.[1][2] A suitable compound for this purpose is HY-19764.[2]

Characterization Data

ParameterSGC-GAK-1SGC-GAK-1N (Negative Control)Reference
GAK Ki 3.1 nM> 10,000 nM[10]
GAK KD 1.9 nM-[2]
Cellular GAK IC50 (NanoBRET) 110 nM> 10,000 nM[2]
RIPK2 KD 110 nM-[2][10]
Cellular RIPK2 IC50 (NanoBRET) 360 nM> 10,000 nM[1][2]

Conclusion

SGC-GAK-1 is a valuable tool for the scientific community, enabling the detailed investigation of the cellular roles of GAK. Its high potency and selectivity, coupled with the availability of a dedicated negative control, allow for well-controlled experiments. By following the protocols and recommendations outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of GAK biology and its role in human health and disease.

References

  • Asquith, C. R. M., et al. (2019). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). ACS Medicinal Chemistry Letters, 10(5), 779-785. [Link]

  • Structural Genomics Consortium. SGC-GAK-1 A chemical probe for GAK. [Link]

  • Asquith, C. R. M., et al. (2018). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). bioRxiv. [Link]

  • Roche, M. B., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Asquith, C. R. M., et al. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). PubMed. [Link]

  • Asquith, C. R. M., et al. (2018). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). ResearchGate. [Link]

  • National Center for Biotechnology Information. Gene ResultGAK cyclin G associated kinase [ (human)]. [Link]

  • Shimizu, H., et al. (2009). The serine/threonine kinase cyclin G-associated kinase regulates epidermal growth factor receptor signaling. PNAS. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Roche, M. B., et al. (2024). The Cyclin-G Associated Kinase (GAK) Is a Critical Targetable Dependency for Successful Mitosis By Diffuse Large B-Cell Lymphomas Linked to Retinoblastoma Loss of Function. ASH Publications. [Link]

  • ACS Publications. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. [Link]

  • Bekerman, E., et al. (2017). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. PMC. [Link]

  • Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. [Link]

  • Brear, P., et al. (2016). Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies. PMC. [Link]

Sources

Application Notes & Protocols: 1-Pyridin-4-yl-piperidine-3-carboxylic Acid as a Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine-Piperidine Scaffold

In the landscape of contemporary drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach hinges on the principle of screening small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target.[1] These initial hits then serve as starting points for optimization into more potent and selective drug candidates. The pyridine-piperidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs.[2] The unique combination of the electron-deficient pyridine ring and the saturated, three-dimensional piperidine ring offers a compelling set of features for molecular recognition.

This document provides a detailed guide to the application of 1-Pyridin-4-yl-piperidine-3-carboxylic acid as a strategic fragment in drug discovery campaigns. We will explore its chemical properties, potential therapeutic applications, and provide detailed protocols for its synthesis, biophysical screening, and computational analysis. While the focus is on the 3-carboxylic acid isomer, data and methodologies for the closely related 4-carboxylic acid isomer will also be referenced to provide a comprehensive understanding of this fragment class.

Physicochemical Properties and "Rule of Three" Compliance

A successful fragment must possess physicochemical properties that make it an ideal starting point for optimization. The "Rule of Three" provides a useful guideline for these properties. Let's analyze the predicted properties of the related 1-Pyridin-4-yl-piperidine-4-carboxylic acid, which are expected to be very similar to the 3-carboxylic acid isomer.[3][4]

PropertyPredicted Value (4-COOH isomer)"Rule of Three" GuidelineCompliance
Molecular Weight206.24 g/mol ≤ 300 DaYes
LogP~1.0 - 1.5≤ 3Yes
Hydrogen Bond Donors1 (from carboxylic acid)≤ 3Yes
Hydrogen Bond Acceptors4 (2 nitrogen, 2 oxygen)≤ 3No (borderline)
Rotatable Bonds2≤ 3Yes

Table 1: Predicted Physicochemical Properties of 1-Pyridin-4-yl-piperidine-4-carboxylic acid and its Compliance with the "Rule of Three".

While the number of hydrogen bond acceptors slightly exceeds the "Rule of Three," the overall profile of this fragment is highly favorable. Its low molecular weight and conformational flexibility, provided by the piperidine ring, allow it to efficiently explore the chemical space of a target's binding site.[5] The pyridine ring can participate in π-stacking and hydrogen bonding interactions, while the carboxylic acid provides a key hydrogen bond donor and acceptor, as well as a potential salt bridge interaction. The piperidine nitrogen offers an additional point for hydrogen bonding. This multiplicity of potential interactions within a small molecular framework is a key advantage of this fragment.

Potential Therapeutic Applications

The pyridine-piperidine scaffold is a common feature in molecules targeting a wide range of protein classes. The inherent properties of 1-Pyridin-4-yl-piperidine-3-carboxylic acid make it a promising starting point for developing inhibitors for several important target families:

  • Kinases: The pyridine ring can act as a hinge-binder, a common interaction motif for kinase inhibitors. The overall scaffold can be elaborated to occupy the ATP-binding pocket.

  • GPCRs: The amine in the piperidine ring and the overall charge distribution are features often found in GPCR ligands.

  • Epigenetic Targets: The carboxylic acid can chelate metal ions in the active sites of enzymes like histone demethylases.

Synthesis Protocol

A plausible synthesis for 1-Pyridin-4-yl-piperidine-3-carboxylic acid can be adapted from known procedures for related compounds. A common approach involves the nucleophilic aromatic substitution of a halopyridine with a piperidine derivative.

Protocol: Synthesis of 1-(Pyridin-4-yl)-piperidine-3-carboxylic acid

Materials:

  • 4-Chloropyridine hydrochloride

  • Ethyl nipecotate (ethyl piperidine-3-carboxylate)

  • Triethylamine

  • Ethanol

  • Water

  • Chloroform

  • N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a sealed tube, dissolve 4-chloropyridine hydrochloride (1 equivalent) and triethylamine (3 equivalents) in a mixture of ethanol and water.

  • Nucleophilic Substitution: Add ethyl nipecotate (1 equivalent) to the solution.

  • Heating: Heat the reaction mixture at 150°C for 96 hours.

  • Work-up: After cooling, add ethanol and filter to remove any insoluble material. Concentrate the filtrate under reduced pressure.

  • Purification of Ester: Suspend the residue in chloroform and collect the precipitate by filtration. Recrystallize from a water/DMF mixture to yield ethyl 1-(pyridin-4-yl)piperidine-3-carboxylate.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of NaOH (2-3 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~5-6 with HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(Pyridin-4-yl)-piperidine-3-carboxylic acid.

Biophysical Screening Protocols

The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[6] Here, we provide generalized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR), which can be adapted for screening 1-Pyridin-4-yl-piperidine-3-carboxylic acid.

Protocol 1: NMR-based Fragment Screening using Saturation Transfer Difference (STD)

STD NMR is a powerful ligand-observe experiment that detects transient binding of a small molecule to a large protein.[7]

Materials:

  • Target protein stock solution (e.g., 50 µM in a suitable buffer)

  • 1-Pyridin-4-yl-piperidine-3-carboxylic acid stock solution (e.g., 100 mM in d6-DMSO)

  • NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

Procedure:

  • Sample Preparation: Prepare two NMR samples:

    • Sample A (Reference): 500 µL of NMR buffer with 1% d6-DMSO and 100 µM of the fragment.

    • Sample B (Protein): 500 µL of NMR buffer with 1% d6-DMSO, 100 µM of the fragment, and 10-20 µM of the target protein.

  • NMR Acquisition:

    • Acquire a standard 1D proton NMR spectrum for both samples to ensure fragment solubility and integrity.

    • Set up the STD experiment. Key parameters include:

      • On-resonance saturation frequency: ~ -1.0 ppm (saturating aliphatic protein signals).

      • Off-resonance frequency: ~ 40 ppm (where no protein or fragment signals are present).

      • Saturation time: 1-2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding. The intensity of the STD signals is proportional to the binding affinity.

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip upon molecular binding.[8]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Target protein

  • 1-Pyridin-4-yl-piperidine-3-carboxylic acid

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.[1]

    • Inject the target protein (typically 10-50 µg/mL in immobilization buffer) to achieve a desired immobilization level (e.g., 8000-10000 RU).

    • Deactivate the remaining active esters with ethanolamine.

  • Fragment Screening:

    • Prepare a series of dilutions of the fragment in running buffer (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein).

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the equilibrium binding responses to a 1:1 binding model to determine the dissociation constant (KD).

Computational Workflow

Computational methods are integral to FBDD, from virtual screening to guiding fragment optimization.[9]

Workflow: In Silico Analysis of 1-Pyridin-4-yl-piperidine-3-carboxylic acid

Caption: Computational workflow for fragment-based drug design.

  • Binding Site Identification: Identify potential binding pockets on the target protein using tools like SiteMap or fpocket.

  • Virtual Screening & Docking: Dock the 3D structure of 1-Pyridin-4-yl-piperidine-3-carboxylic acid into the identified binding site using programs like Glide, GOLD, or AutoDock Vina.[10]

  • Binding Pose Analysis: Analyze the predicted binding pose to understand the key interactions (hydrogen bonds, π-stacking, etc.) between the fragment and the protein.

  • Fragment Elaboration:

    • Growing: Identify vectors on the fragment that point towards unoccupied regions of the binding pocket and suggest chemical modifications to extend the fragment.[11]

    • Linking: If other fragments are found to bind in adjacent pockets, design linkers to connect them with 1-Pyridin-4-yl-piperidine-3-carboxylic acid.[11]

  • In Silico ADME/T Prediction: For newly designed molecules, use computational models (e.g., QikProp, SwissADME) to predict their absorption, distribution, metabolism, excretion, and toxicity properties to guide the selection of compounds for synthesis.[12][13]

Structure-Activity Relationship (SAR) and Fragment Evolution

The initial binding of 1-Pyridin-4-yl-piperidine-3-carboxylic acid, while likely weak, provides a critical starting point for establishing SAR. The goal of fragment evolution is to increase potency while maintaining or improving ligand efficiency.

Logical Flow for Fragment Evolution:

FBDD_Evolution A Initial Hit 1-Pyridin-4-yl-piperidine-3-carboxylic acid (Weak Affinity) B Structural Information (X-ray, NMR, or Docking) A->B C Fragment Growing (Targeting unoccupied pockets) B->C D Fragment Linking (Connecting to adjacent fragments) B->D E Analogue Synthesis & Biological Testing C->E D->E F SAR Analysis E->F F->B Iterative Optimization G Lead Compound (Improved Potency & Selectivity) F->G

Caption: Iterative cycle of fragment-based drug discovery.

Conclusion

1-Pyridin-4-yl-piperidine-3-carboxylic acid represents a high-value fragment for initiating drug discovery programs. Its favorable physicochemical properties, coupled with the proven utility of its constituent scaffolds, make it a versatile tool for probing the binding sites of a wide array of biological targets. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment in their FBDD campaigns, from initial screening to lead optimization. By integrating biophysical, synthetic, and computational approaches, the full potential of this promising fragment can be realized in the quest for novel therapeutics.

References

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. [Link]

  • Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Wikipedia. Lipinski's rule of five. [Link]

  • National Center for Biotechnology Information. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • ResearchGate. Saturation Transfer Difference NMR for Fragment Screening. [Link]

  • National Center for Biotechnology Information. Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design. [Link]

  • National Center for Biotechnology Information. Fragment Screening by Surface Plasmon Resonance. [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Duke University. Guide to Running an SPR Experiment. [Link]

  • National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ACS Publications. Saturation Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. [Link]

  • ACS Publications. Effective Protein–Ligand Docking Strategy via Fragment Reuse and a Proof-of-Concept Implementation. [Link]

  • YouTube. From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success. [Link]

  • ResearchGate. Lipinski's rule of five: drug likeness of the compounds. [Link]

  • Lecture Notes. lipinski rule of five. [Link]

  • ResearchGate. In silico ADME prediction: data, models, facts and myths. Mini Rev Med Chem 3:861-875. [Link]

  • OSTI.gov. Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. Recent examples of fragment growing, merging and linking. A). [Link]

  • YouTube. Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. [Link]

  • MDPI. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information. BDDCS, the Rule of 5 and Drugability. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Taylor & Francis Online. Computational fragment-based drug design of potential Glo-I inhibitors. [Link]

  • bioRxiv. Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. [Link]

  • bioRxiv. In-silico studies of Riparin B in the design of drugs: Physicochemical, pharmacokinetic and pharmacodynamic parameters. [Link]

  • RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • Moodle@Units. Lipinski's rule of five. [Link]

  • MDPI. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Ichor Life Sciences. Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • PubMed. Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. Docking, virtual high throughput screening and in silico fragment-based drug design. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of pyridinyl-piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyridinyl-piperidine derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on a wealth of literature and practical experience to help you navigate the complexities of your synthetic routes.

Introduction: The Challenge of Selectivity

The synthesis of pyridinyl-piperidine derivatives is a cornerstone in medicinal chemistry, with these scaffolds forming the core of numerous pharmaceuticals. However, their preparation is often plagued by the formation of side products that can complicate purification, reduce yields, and introduce impurities that are difficult to remove. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, providing not just solutions but also the underlying chemical principles.

Section 1: Catalytic Hydrogenation of Pyridines

The reduction of a pyridine ring to a piperidine is a fundamental transformation. While seemingly straightforward, it is often accompanied by incomplete reduction or undesired side reactions.

FAQ 1: My pyridine hydrogenation is sluggish and incomplete, leaving significant amounts of starting material and partially hydrogenated intermediates. What is causing this, and how can I drive the reaction to completion?

Answer:

Incomplete hydrogenation is a common issue, often resulting in the formation of dihydropyridine and tetrahydropyridine intermediates.[1][2] This is primarily due to two factors: the aromatic stability of the pyridine ring and catalyst inhibition by the basic nitrogen atom.

Root Causes and Troubleshooting:

  • Aromaticity: The pyridine ring's aromaticity presents a significant energy barrier to reduction.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine and piperidine nitrogen can coordinate strongly to the metal catalyst surface, blocking active sites and impeding the reaction.

Troubleshooting Protocol:

  • Acidic Additives: The most effective strategy is to perform the hydrogenation in an acidic solvent, such as glacial acetic acid, or to add an acid like HCl.[1] Protonation of the pyridine nitrogen reduces its coordinating ability, thereby preventing catalyst inhibition and activating the ring towards reduction.

  • Catalyst Selection: Rhodium and Platinum-based catalysts (e.g., Rh/C, PtO₂) are generally more active for pyridine hydrogenation than Palladium catalysts (e.g., Pd/C). Ruthenium catalysts are also effective but may require more forcing conditions.

  • Reaction Conditions: Increasing hydrogen pressure (typically 50-80 bar) and temperature (60-80 °C) can help overcome the energy barrier of dearomatization. However, be mindful that harsh conditions can sometimes lead to other side reactions (see FAQ 2).

Experimental Protocol: Optimization of Pyridine Hydrogenation

  • Small-Scale Test Reactions: In parallel vials, charge the substituted pyridine (100 mg), the chosen catalyst (5-10 mol%), and the solvent.

  • Solvent Screening: Test a non-acidic solvent (e.g., ethanol, ethyl acetate) and an acidic solvent (e.g., glacial acetic acid).

  • Catalyst Screening: Test different catalysts (e.g., 5% Rh/C, PtO₂) under the same conditions.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals to determine the optimal conditions for complete conversion.

Diagram: The Pathway of Pyridine Hydrogenation

G Pyridine Substituted Pyridine Dihydropyridine Dihydropyridine Intermediate Pyridine->Dihydropyridine + H₂ Tetrahydropyridine Tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine + H₂ Piperidine Desired Piperidine Product Tetrahydropyridine->Piperidine + H₂

Caption: Stepwise reduction of the pyridine ring.

FAQ 2: I am observing the formation of ring-opened byproducts during my pyridine hydrogenation. What causes this, and how can I prevent it?

Answer:

Ring-opening is a less common but problematic side reaction, particularly when using certain rhodium catalysts or when water is present under acidic conditions at elevated temperatures. The mechanism involves the hydrogenolysis of C-N bonds in the saturated piperidine ring.

Troubleshooting Strategies:

  • Catalyst Choice: Palladium and Platinum catalysts are generally less prone to causing ring-opening than some rhodium catalysts.

  • Anhydrous Conditions: If ring-opening is observed, ensure that all solvents and reagents are rigorously dried. The use of molecular sieves can be beneficial.

  • Temperature Control: Avoid excessively high temperatures, as this can promote hydrogenolysis.

Section 2: Reductive Amination

Reductive amination is a versatile method for forming the pyridinyl-piperidine linkage by reacting a pyridine-containing carbonyl compound with a piperidine, or vice versa.

FAQ 3: When I try to synthesize a secondary amine via reductive amination, I get a significant amount of the tertiary amine byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of tertiary amines is a classic side reaction in reductive amination when a primary amine is used as the starting material.[3] The initially formed secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the carbonyl compound.

Mechanism of Over-alkylation:

G cluster_0 Desired Reaction cluster_1 Side Reaction A Primary Amine (R-NH₂) C Imine A->C + Carbonyl B Carbonyl (R'=O) D Secondary Amine (Desired Product) C->D [H] D2 Secondary Amine E Iminium Ion D2->E + Carbonyl F Tertiary Amine (Byproduct) E->F [H]

Caption: Competing pathways in reductive amination.

Troubleshooting Protocol to Minimize Over-alkylation:

  • Stoichiometry Control: Use a significant excess (2-3 equivalents) of the primary amine relative to the carbonyl compound. This statistically favors the reaction of the carbonyl with the starting amine over the product amine.

  • Stepwise Procedure:

    • Imine Formation: First, form the imine by reacting the primary amine and carbonyl compound, often with removal of water (e.g., using a Dean-Stark trap or molecular sieves).

    • Reduction: In a separate step, add the reducing agent to the pre-formed imine. This prevents the presence of excess carbonyl compound that could react with the product amine.[3]

  • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is often effective at reducing the iminium ion as it forms, minimizing the time for the secondary amine to react further.

Section 3: Chichibabin Reaction

The Chichibabin reaction is a classical method for the direct amination of pyridines. However, it can be accompanied by dimerization, especially with certain substrates and conditions.

FAQ 4: My Chichibabin reaction is giving me a low yield of the desired 2-aminopyridine and a significant amount of a bipyridine byproduct. How can I suppress this dimerization?

Answer:

Dimerization is a known side reaction in the Chichibabin amination.[1] The reaction mechanism involves the formation of a highly reactive dihydropyridine intermediate which can either eliminate a hydride to form the aminopyridine or react with another pyridine molecule.

Factors Influencing Dimerization:

  • Temperature: Higher temperatures tend to favor dimerization.

  • Concentration: High concentrations of the pyridine starting material can increase the likelihood of dimerization.

  • Pressure: Running the reaction under an inert atmosphere at elevated pressure can sometimes suppress the formation of the dimer. For example, in the amination of 4-tert-butylpyridine, increasing the nitrogen pressure significantly improves the yield of the aminated product over the dimer.

Troubleshooting Strategies:

  • Lower Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Dilution: Using a larger volume of an inert, high-boiling solvent (e.g., xylene, toluene) can reduce the concentration of the pyridine and disfavor the bimolecular dimerization reaction.

  • Alternative Aminating Agents: Newer methods using milder conditions, such as a NaH-iodide composite, have been developed and may offer better selectivity.[4]

Section 4: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for constructing C-C and C-N bonds to the pyridine ring. However, the electron-deficient nature and coordinating ability of the pyridine ring can lead to specific side reactions.

FAQ 5: I am observing significant homocoupling of my pyridylboronic acid in my Suzuki-Miyaura reaction. What is the cause, and how can I prevent it?

Answer:

Homocoupling of the boronic acid to form a bipyridine is a common side reaction in Suzuki-Miyaura couplings.[5] This is often promoted by the presence of oxygen, which can participate in a competing catalytic cycle that leads to the dimerization of the organoboron reagent.

Troubleshooting Protocol to Minimize Homocoupling:

  • Rigorous Degassing: It is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.

  • Ligand and Catalyst Choice:

    • Electron-Rich, Bulky Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired cross-coupling pathway.

    • Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results and sometimes lower levels of side products.[6]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the organoboron reagent, thus disfavoring the homocoupling reaction.[4]

  • Base Selection: The choice of base can also influence the extent of homocoupling. It is often necessary to screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for a specific substrate combination.

Diagram: Competing Catalytic Cycles in Suzuki-Miyaura Coupling

G cluster_0 Desired Cross-Coupling cluster_1 Homocoupling Side Reaction (O₂ Mediated) Pd0_A LₙPd(0) OA_A Ar-Pd(II)-X Pd0_A->OA_A Oxidative Addition (Ar-X) TM_A Ar-Pd(II)-Ar' OA_A->TM_A Transmetalation (Ar'-B(OR)₂) TM_A->Pd0_A Reductive Elimination Prod_A Ar-Ar' (Product) TM_A->Prod_A Pd0_B LₙPd(0) TM1_B Ar'-Pd(II)-OH Pd0_B->TM1_B Oxidative Addition (O₂, H₂O) TM2_B Ar'-Pd(II)-Ar' TM1_B->TM2_B Transmetalation (Ar'-B(OR)₂) TM2_B->Pd0_B Reductive Elimination Prod_B Ar'-Ar' (Byproduct) TM2_B->Prod_B

Caption: Simplified representation of desired vs. homocoupling pathways.

FAQ 6: My Buchwald-Hartwig amination of a halopyridine is giving me a significant amount of the dehalogenated pyridine. How can I suppress this hydrodehalogenation?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene. This can occur through various pathways, including the reaction of the palladium-hydride species with the aryl halide.

Troubleshooting Strategies:

  • Choice of Base: The choice of base can have a significant impact. Stronger, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used. However, if hydrodehalogenation is a major issue, screening weaker bases might be beneficial, although this can also slow down the desired reaction.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) can promote the desired C-N bond formation and suppress competing hydrodehalogenation.

  • Solvent: Ensure the use of anhydrous solvents, as water can sometimes be a source of protons for the hydrodehalogenation pathway.

Section 5: Purification Strategies

The presence of structurally similar side products can make the purification of pyridinyl-piperidine derivatives particularly challenging.

FAQ 7: I'm having trouble separating my basic pyridinyl-piperidine product from polar byproducts using silica gel chromatography. My peaks are tailing badly.

Answer:

Peak tailing is a very common problem when purifying basic compounds like pyridinyl-piperidines on standard silica gel.[7] The acidic silanol groups on the surface of the silica interact strongly with the basic nitrogen atoms of your compound, leading to poor separation and broad peaks.

Purification Protocol: Flash Chromatography with a Basic Modifier

  • Eluent System: Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Start by adding 0.5-1% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

    • Ammonia: For more strongly basic compounds, a solution of 7N ammonia in methanol (typically used as a 1-2% addition to the mobile phase) can be very effective.

  • TLC Analysis: Develop a TLC with the modified eluent to find the optimal solvent ratio that gives good separation and a target Rf of around 0.3.

  • Column Chromatography: Perform the flash chromatography using the optimized eluent system containing the basic modifier. This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.

Alternative Stationary Phases:

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

  • Amine-Deactivated Silica: Pre-treated silica gel with masked silanol groups is commercially available and can provide excellent results.

Quantitative Data: Comparison of Eluent Systems
Eluent SystemObservation
Dichloromethane/Methanol (95:5)Severe peak tailing, Rf ≈ 0.1
Dichloromethane/Methanol/TEA (94:5:1)Significantly reduced tailing, Rf ≈ 0.3
Dichloromethane/7N NH₃ in MeOH (95:5)Sharp, symmetrical peak, Rf ≈ 0.35

References

Sources

Overcoming solubility issues of 1-Pyridin-4-yl-piperidine-3-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-Pyridin-4-yl-piperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous buffers. The following sections provide a structured, in-depth guide in a question-and-answer format to address common and complex issues encountered during experimentation.

Section 1: Frequently Asked Questions - Understanding the Molecule

This section addresses the fundamental physicochemical properties of 1-Pyridin-4-yl-piperidine-3-carboxylic acid, which are essential for diagnosing and resolving solubility issues.

Q1: What is the chemical structure of 1-Pyridin-4-yl-piperidine-3-carboxylic acid and why is it problematic?

A1: 1-Pyridin-4-yl-piperidine-3-carboxylic acid is a heterocyclic compound with a molecular weight of approximately 206.24 g/mol [1]. Its structure contains three ionizable functional groups: a carboxylic acid, a tertiary amine within the piperidine ring, and a nitrogen atom in the pyridine ring. This trifunctional nature makes the molecule amphoteric and zwitterionic, meaning it can carry positive, negative, or neutral charges depending on the pH of the solution[2][3]. The presence of both acidic and basic centers leads to strong intermolecular interactions in the solid state and a complex solubility profile in aqueous media, often resulting in poor solubility at or near its isoelectric point.

Q2: What are the pKa values for this compound?
  • Carboxylic Acid (pKa₁): The predicted pKa for the carboxylic acid group is approximately 4.40[4]. Similar structures like piperidine-3-carboxylic acid have a corresponding pKa around 3.35[5]. Thus, a pKa in the range of 3.5 to 4.5 is a reasonable estimate for the acidic proton.

  • Pyridine Nitrogen (pKa₂): The pKa of the conjugate acid of pyridine (the pyridinium ion) is consistently reported to be around 5.23 [6][7].

  • Piperidine Nitrogen (pKa₃): The pKa of the conjugate acid of piperidine is about 11.22[8][9]. However, the attachment of the electron-withdrawing pyridine ring to this nitrogen (an N-aryl substitution) will decrease its basicity. Therefore, the pKa of the conjugate acid of this tertiary amine is estimated to be in the range of 7.0 to 9.0 .

Ionizable GroupEstimated pKaPredominant State at pH < pKaPredominant State at pH > pKa
Carboxylic Acid3.5 - 4.5Neutral (-COOH)Anionic (-COO⁻)
Pyridine Nitrogen~5.2Cationic (Pyridinium)Neutral (Pyridine)
Piperidine Nitrogen7.0 - 9.0Cationic (Piperidinium)Neutral (Piperidine)
Q3: Why does my compound exhibit poor solubility in neutral (pH ~7.0-7.4) aqueous buffers?

A3: At a neutral pH of 7.0-7.4, the molecule is likely to exist predominantly in a zwitterionic state. Based on our estimated pKa values:

  • The carboxylic acid group (pKa₁ ~3.5-4.5) will be deprotonated and negatively charged (-COO⁻).

  • The pyridine nitrogen (pKa₂ ~5.2) will be in its neutral, unprotonated state.

  • The piperidine nitrogen (pKa₃ ~7.0-9.0) will be mostly protonated and positively charged (-NH⁺-).

The presence of both a positive and a negative charge within the same molecule results in a net neutral charge, which often leads to minimal solubility in water. This point of minimum solubility is known as the isoelectric point (pI). For amphoteric compounds, solubility is typically lowest at the pI and increases as the pH is moved away from this point[2][10].

Section 2: Troubleshooting Guide - Practical Solubilization Strategies

This section provides a systematic approach to resolving solubility issues, starting with the most direct methods.

Q4: My compound precipitated out of my phosphate-buffered saline (PBS) solution. What is the first thing I should try?

A4: The first and most critical step is to adjust the pH of your buffer. Since the compound's lowest solubility is expected around its isoelectric point (likely in the neutral pH range), moving the pH to either a more acidic or a more basic range will increase its net charge and, consequently, its aqueous solubility.

  • Acidic pH (e.g., pH 2-3): At a pH well below all pKa values, the carboxylic acid will be protonated (neutral), while both nitrogen atoms will be protonated (positive). This results in a net positive charge, which should significantly increase solubility.

  • Basic pH (e.g., pH 10-11): At a pH well above all pKa values, the carboxylic acid will be deprotonated (negative), and both nitrogen atoms will be in their neutral state. This results in a net negative charge, which should also enhance solubility.

Recommendation: Perform a simple pH-solubility screen. Prepare small-volume slurries of your compound in a series of buffers with varying pH values (e.g., pH 2, 4, 6, 8, 10) to visually or analytically determine the pH range that provides the best solubility.

graph TroubleshootingWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Troubleshooting workflow for solubility issues.
Q5: pH adjustment alone is not sufficient or is incompatible with my experimental conditions. What are my other options?

A5: If pH modification is not a viable solution, several formulation techniques can be employed. These methods work by altering the solvent environment or by interacting with the compound to prevent its self-association and precipitation[11].

  • Co-solvents: The addition of a water-miscible organic solvent can significantly enhance solubility[9][12]. Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to dissolve a hydrophobic solute[13].

    • Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).

    • Starting Point: Begin by preparing a concentrated stock solution of your compound in 100% co-solvent (e.g., DMSO). Then, perform a serial dilution into your aqueous buffer, observing for precipitation. It is crucial to keep the final concentration of the co-solvent as low as possible (typically <1-5%) to avoid impacting your biological system[12].

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the drug and presenting a soluble exterior to the aqueous environment[14][15].

    • Common Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity[16].

    • Starting Point: Prepare solutions of HP-β-CD in your buffer at various concentrations (e.g., 1-10% w/v). Add your compound to these solutions and determine the solubility enhancement.

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate poorly soluble compounds[11].

    • Common Examples: Non-ionic surfactants like Polysorbate 80 (Tween® 80) are often used. Zwitterionic surfactants can also be effective for zwitterionic compounds[11][17][18].

    • Starting Point: Screen surfactants at concentrations above their CMC. Be aware that surfactants can interfere with certain biological assays.

StrategyMechanism of ActionCommon ExamplesRecommended Starting ConcentrationKey Considerations
Co-solvents Reduces solvent polarity.DMSO, Ethanol, PEG 400, Propylene Glycol<5% v/v in final solutionPotential for cellular toxicity; may cause compound to precipitate upon dilution.
Cyclodextrins Forms soluble inclusion complexes.Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% w/vCan be a very effective and non-toxic option; may not be suitable for all molecular shapes.
Surfactants Micellar encapsulation of the drug.Polysorbate 80 (Tween® 80), Poloxamers> Critical Micelle Concentration (CMC)Potential for interference with biological assays and cell membrane disruption.

Section 3: Standard Operating Procedures (SOPs)

This section provides detailed protocols for systematically evaluating and improving the solubility of 1-Pyridin-4-yl-piperidine-3-carboxylic acid.

SOP 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of the compound as a function of pH to identify the optimal pH range for solubilization.

Materials:

  • 1-Pyridin-4-yl-piperidine-3-carboxylic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Vials with screw caps

  • Orbital shaker or rotator

  • pH meter

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Prepare a set of buffers at 2 pH unit intervals (e.g., pH 2.0, 4.0, 6.0, 8.0, 10.0, 12.0).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours. Causality Note: Reaching equilibrium is critical for determining thermodynamic solubility. Kinetic solubility, measured at earlier time points, can be misleading.

  • Sample Collection & Preparation:

    • Allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. Self-Validation: This step is crucial to ensure you are only measuring the dissolved compound.

    • Dilute the filtrate with a suitable mobile phase or buffer to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in each sample using a validated analytical method.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each buffer. The resulting graph represents the pH-solubility profile.

graph SOP1_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Workflow for pH-solubility profile determination.
SOP 2: Screening of Co-solvents for Solubility Enhancement

Objective: To identify an effective co-solvent and determine the maximum achievable concentration of the compound in a co-solvent/buffer system.

Materials:

  • 1-Pyridin-4-yl-piperidine-3-carboxylic acid

  • Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400

  • Selected aqueous buffer (at a pH where the compound will be used)

  • Glass vials

  • Vortex mixer

Procedure:

  • Prepare Concentrated Stock: Prepare a high-concentration stock solution of the compound in 100% of each co-solvent being tested (e.g., 50 mg/mL in DMSO). If it doesn't fully dissolve, determine the maximum solubility in the pure co-solvent.

  • Titration into Buffer:

    • Aliquot your chosen aqueous buffer into a series of vials.

    • Add increasing volumes of the co-solvent stock solution to the buffer. For example, add 2, 5, 10, and 20 µL of stock to 1 mL of buffer, corresponding to final co-solvent concentrations of approximately 0.2%, 0.5%, 1.0%, and 2.0%.

    • After each addition, vortex the vial and visually inspect for any signs of precipitation (cloudiness, particulates) immediately and after standing for 1 hour.

  • Determine Maximum Solubility: The highest concentration that remains clear after 1 hour is the kinetic solubility under those conditions[19]. This provides a practical working limit for your experiments. Trustworthiness Note: This method measures kinetic solubility, which is often more relevant for in-vitro assays where solutions are prepared and used relatively quickly. For formulation development, thermodynamic solubility should be determined as in SOP 1.

  • Select Best Co-solvent: Compare the results to identify the co-solvent that provides the highest solubility at the lowest percentage of organic solvent.

References

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Zwitterionic Surfactants. Retrieved from [Link]

  • Chemistry LibreTexts. (2016). 17.7: Solubility and pH. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Popescu, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • YouTube. (2022). The Solubility of Amphoteric Metal Hydroxides. Retrieved from [Link]

  • PubChem. (n.d.). Nipecotic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Avdeef, A. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Retrieved from [Link]

  • Hylanda Chemical. (n.d.). Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer. Retrieved from [Link]

  • BYJU'S. (n.d.). Amphoteric Oxides. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Piperidinecarboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-arylation of Piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of piperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

Troubleshooting Guide

This guide addresses specific experimental challenges you might encounter during the N-arylation of piperidine-3-carboxylic acid. Each question is followed by a detailed explanation and actionable steps to resolve the issue.

Question 1: My N-arylation reaction shows low or no conversion. What are the likely causes and how can I improve the yield?

Low or no conversion in a Buchwald-Hartwig N-arylation of piperidine-3-carboxylic acid can stem from several factors, primarily related to catalyst activity, reagent purity, and reaction setup.

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents.

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl halides, a biarylphosphine ligand like RuPhos or XPhos is often a good starting point. For electron-poor aryl halides, a different ligand such as BrettPhos may be more effective.

  • Base Selection: The pKa of the base must be sufficient to deprotonate the piperidine nitrogen but not so strong as to cause unwanted side reactions. A common choice is a carbonate base like Cs₂CO₃ or K₂CO₃. If you are using a weaker base and seeing low conversion, consider switching to a stronger, non-nucleophilic base like LiHMDS or K₃PO₄.

  • Reagent Quality: The purity of your piperidine-3-carboxylic acid and aryl halide is paramount. Impurities can poison the catalyst. Ensure your starting materials are pure and dry.

Experimental Workflow for Troubleshooting Low Conversion

G cluster_start Start: Low Conversion cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low or No Conversion Observed check_inert 1. Verify Inert Atmosphere (Degas solvents, use Schlenk line) start->check_inert check_catalyst 2. Evaluate Catalyst/Ligand System (Screen different ligands, check catalyst loading) check_inert->check_catalyst check_base 3. Assess Base Strength (Switch to a stronger or weaker base as needed) check_catalyst->check_base check_reagents 4. Confirm Reagent Purity (Recrystallize or purify starting materials) check_base->check_reagents optimize_temp 5. Optimize Reaction Temperature (Incrementally increase temperature) check_reagents->optimize_temp success Improved Conversion optimize_temp->success G pd0 Pd(0)L pd2_complex Ar-Pd(II)-X(L) pd0->pd2_complex Oxidative Addition pd_amide Ar-Pd(II)-N(Pip)(L) pd2_complex->pd_amide Amine Coordination & Deprotonation product Ar-N(Pip) pd_amide->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-X Piperidine-3-COOH Base

Identifying and removing impurities from 1-Pyridin-4-yl-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, scientists, and drug development professionals, this Technical Support Center provides practical, in-depth solutions for identifying and removing impurities from 1-Pyridin-4-yl-piperidine-3-carboxylic acid. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My final product has a slight discoloration (yellow or brown). What is the likely cause?

A: Discoloration often points to trace-level impurities. The most common culprits are residual palladium from a hydrogenation step if you are synthesizing from a pyridine precursor, or oxidation of the pyridine ring.[1] Minor amounts of highly conjugated by-products formed during synthesis can also impart color. A simple first step is to perform a hot filtration through a pad of activated carbon (charcoal) during your recrystallization process, which is highly effective at adsorbing these types of colored impurities.

Q2: My NMR spectrum shows unexpected peaks in the aliphatic region. What are they?

A: Besides your product's piperidine protons, extraneous peaks in the 1-4 ppm region often correspond to residual solvents from the workup or purification. Common solvents like ethanol, ethyl acetate, or chloroform can be trapped in the crystal lattice.[2] Check the integration of these peaks against your product's peaks to quantify the solvent content. A high-vacuum drying step at a slightly elevated temperature (e.g., 40-50°C), if the compound is thermally stable, is usually sufficient to remove them.

Q3: I'm seeing significant peak tailing when analyzing my compound by reverse-phase HPLC. How can I fix this?

A: Peak tailing with pyridine-containing compounds is a classic issue caused by the basic nitrogen interacting with acidic residual silanol groups on the silica-based column packing.[3] To resolve this, you must suppress this secondary interaction. The most effective solution is to add a modifier to your mobile phase. Adding 0.1% trifluoroacetic acid (TFA) or formic acid will protonate both the pyridine nitrogen and the silanol groups, eliminating the unwanted interaction and resulting in sharp, symmetrical peaks.[4]

Q4: What is the expected melting point for pure 1-Pyridin-4-yl-piperidine-3-carboxylic acid?

A: The melting point for piperidine carboxylic acid derivatives is often very high, typically over 300°C, often with decomposition.[1] This is due to the strong intermolecular forces in the crystal lattice, arising from its zwitterionic nature (the carboxylic acid is deprotonated, and a nitrogen is protonated). A broad melting range or a lower-than-expected melting point is a strong indicator of the presence of impurities.

Troubleshooting Guide: A Systematic Approach to Purity

This guide provides a structured workflow for analyzing the impurity profile of your crude product and selecting the most effective purification strategy.

Part 1: Impurity Identification Workflow

The first step in any purification is to understand what you need to remove. A multi-pronged analytical approach is the most robust.

cluster_decision Decision Point cluster_synthesis_review Review Synthesis start Crude Product Sample hplc HPLC-UV Analysis (Purity Assessment) start->hplc icpms ICP-MS (Optional) (Trace Metal Catalyst) start->icpms Synthesis used metal catalyst (e.g., Pd, Pt, Ni) lcms LC-MS Analysis (Identify Impurity Masses) hplc->lcms Purity <98% or Unknown Peaks Present nmr NMR Spectroscopy (Structural Info & Solvents) hplc->nmr Confirm Structure lcms->nmr Correlate Mass with Structure decision Impurity Profile Understood? lcms->decision nmr->decision review Identify Potential By-products & Unreacted SMs decision->review No end_node Proceed to Purification Strategy decision->end_node Yes review->lcms Re-evaluate Data

Workflow for Systematic Impurity Identification.

Expert Commentary on the Workflow:

  • HPLC-UV: This is your primary tool for determining the purity percentage and the number of impurities. A gradient method using a C18 column with a water/acetonitrile mobile phase (both containing 0.1% formic acid) is a good starting point.

  • LC-MS: By coupling the HPLC to a mass spectrometer, you can get the molecular weights of the impurity peaks observed in the HPLC chromatogram. This is the single most powerful technique for tentatively identifying unknown impurities. For example, a mass corresponding to a starting material is a clear indication of an incomplete reaction.

  • NMR (¹H and ¹³C): NMR provides structural confirmation of your main product and can help identify impurities if they are present in significant amounts (>1-2%). It is particularly effective for identifying and quantifying residual solvents.

  • ICP-MS: If your synthesis involved a transition metal catalyst (e.g., Pd/C for hydrogenation), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard method for quantifying residual metal content, which is a critical specification in pharmaceutical development.[5]

Table 1: Common Potential Impurities and Their Origins

Impurity ClassSpecific ExampleLikely OriginPrimary Identification Method
Starting Materials 4-Chloropyridine, Piperidine-3-carboxylic acid esterIncomplete reactionLC-MS, NMR
By-products Dimerized species, over-reduced piperidineSide reactions during synthesisLC-MS
Reagents Triethylamine, other basesUsed during synthesis, trapped as saltsNMR, Ion Chromatography
Solvents Ethanol, DMF, ChloroformReaction or purification steps¹H NMR, GC-MS (Headspace)
Catalysts Palladium, Platinum, NickelCatalytic hydrogenation steps[1][6]ICP-MS, ICP-OES
Degradation Products Decarboxylated productThermal or chemical instability[7]LC-MS
Part 2: Selecting an Effective Purification Strategy

Once the nature and approximate quantity of the impurities are known, you can select the most appropriate purification method.

start Impurity Profile Known recrystallization Recrystallization start->recrystallization Purity >90% Impurities have different solubility chromatography Column Chromatography start->chromatography Multiple impurities or structurally similar impurities extraction Acid-Base Extraction start->extraction Neutral/basic impurities to be removed recrystallization_details Solvent Screening: - Water/DMF [5] - Water/Ethanol - Isopropanol [9] recrystallization->recrystallization_details chromatography_details Stationary Phase: - Reverse Phase C18 (acidic mobile phase) - Ion Exchange - Normal phase (challenging due to polarity) [3] chromatography->chromatography_details extraction_details Adjust pH to solubilize/ precipitate product while removing others extraction->extraction_details

Decision Tree for Purification Strategy Selection.

Recrystallization is the most effective method for removing small amounts of impurities from a solid product, assuming a suitable solvent can be found.

Causality: The principle relies on the significant difference in solubility of the desired compound and the impurities in a chosen solvent system at different temperatures. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, forming pure crystals while the impurities remain dissolved in the mother liquor.

Step-by-Step Protocol:

  • Solvent Screening: In parallel test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., water, ethanol, isopropanol, acetonitrile, or mixtures like water/DMF[2] or water/ethanol) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.

  • (Optional) Hot Filtration: If the solution is colored or contains insoluble particulate matter, perform a hot filtration through a pre-heated funnel with fluted filter paper (or a small pad of Celite/activated carbon) into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

While challenging for highly polar compounds, chromatography is unparalleled for separating complex mixtures or isomers.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel, C18-modified silica) and a mobile phase (the solvent). For a polar, basic compound like 1-Pyridin-4-yl-piperidine-3-carboxylic acid, reverse-phase (C18) chromatography with an acidic aqueous/organic mobile phase is often the most successful approach.

Table 2: Troubleshooting Common HPLC/Flash Chromatography Issues

ProblemPotential Cause(s)Recommended Solution
Peak Tailing Secondary interactions between basic pyridine N and acidic silica silanols.Add 0.1% TFA or Formic Acid to the mobile phase.[4] Use an end-capped column.
Poor Resolution Inappropriate mobile phase composition; Co-eluting impurities.Optimize the solvent gradient (make it shallower). Screen different solvent systems (e.g., Methanol vs. Acetonitrile).
Low Recovery Irreversible adsorption of the compound onto the stationary phase.Ensure the mobile phase is sufficiently acidic to keep the compound protonated and soluble. Pre-treat the column with the mobile phase.
Compound Insoluble The compound precipitates at the column head upon injection from a strong solvent like DMSO.Dissolve the sample in the initial mobile phase if possible. Perform a "solid load" by adsorbing the compound onto a small amount of silica gel.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]

  • 1-Pyridine-4-yl-piperidine-4-carboxylic acid. CD Bioparticles. [Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. ResearchGate. [Link]

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2. PubChem. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate. [Link]

  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]

Sources

Addressing non-specific binding of 1-Pyridin-4-yl-piperidine-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Diagnosing and Mitigating Non-Specific Binding in Experimental Assays

Welcome to the technical support center for researchers utilizing 1-Pyridin-4-yl-piperidine-3-carboxylic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and foundational knowledge to address the common challenge of non-specific binding (NSB). Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I'm observing high background noise and inconsistent results in my assay. Could this be non-specific binding related to 1-Pyridin-4-yl-piperidine-3-carboxylic acid?

A: Yes, it is highly probable. Non-specific binding (NSB) refers to the interaction of your compound with unintended targets, such as the plastic surfaces of your assay plates, tubing, or irrelevant proteins within your system.[1][2] This phenomenon is a significant source of experimental error, leading to high background signals, reduced sensitivity, and false-positive results.

The structure of 1-Pyridin-4-yl-piperidine-3-carboxylic acid itself provides clues to its potential for NSB. Its molecular architecture includes several features that can mediate unwanted interactions:

  • Aromatic Pyridine Ring: This electron-deficient ring can participate in π-π stacking interactions with aromatic residues on proteins or assay surfaces.[3]

  • Carboxylic Acid Group: This moiety is polar and will be negatively charged at physiological pH, making it prone to electrostatic (ionic) interactions with positively charged surfaces or biomolecules.[3][4]

  • Piperidine and Pyridine Moieties: These structures contain nitrogen atoms capable of forming hydrogen bonds, while also presenting hydrophobic surfaces that can interact with nonpolar regions of proteins or plasticware.

These combined properties create a molecule that can adhere to surfaces through a combination of forces, complicating the interpretation of assay results.

cluster_interactions Mechanisms of Non-Specific Binding compound 1-Pyridin-4-yl-piperidine-3-carboxylic acid Pyridine Ring Carboxylic Acid Piperidine Ring hydrophobic Hydrophobic Interactions compound:f0->hydrophobic π-π stacking compound:f2->hydrophobic electrostatic Electrostatic Interactions compound:f1->electrostatic Ionic attraction h_bond Hydrogen Bonding compound:f1->h_bond interaction_surface Assay Surface / Irrelevant Protein hydrophobic->interaction_surface electrostatic->interaction_surface h_bond->interaction_surface

Caption: Potential mechanisms of non-specific binding for the compound.

Q2: How can I experimentally confirm and quantify the level of NSB in my specific assay?

A: Before attempting to solve the problem, you must first quantify it. A simple control experiment can effectively measure the contribution of NSB to your total signal. The core principle is to measure the binding of your compound in the absence of the specific target molecule.

This protocol assumes a standard 96-well plate-based assay format (e.g., ELISA, fluorescence polarization, etc.).

  • Plate Preparation:

    • Total Binding Wells: Prepare these wells as you would for your standard experiment, including your specific target protein or molecule of interest.

    • NSB Control Wells: Prepare these wells identically to the "Total Binding" wells, but critically, omit the specific target molecule . Instead, add the same volume of assay buffer.

    • Blank Wells: These wells should contain only the assay buffer and detection reagents to measure the background of the buffer and plate itself.

  • Compound Addition: Add 1-Pyridin-4-yl-piperidine-3-carboxylic acid to both "Total Binding" and "NSB Control" wells at the desired concentration(s).

  • Incubation: Incubate the plate according to your standard protocol (time and temperature).

  • Washing: Perform all washing steps exactly as you would in your main experiment for all well types.

  • Detection: Add detection reagents and measure the signal (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Corrected Total Binding: Subtract the average signal of the "Blank" wells from the average signal of the "Total Binding" wells.

    • Corrected NSB: Subtract the average signal of the "Blank" wells from the average signal of the "NSB Control" wells.

    • Specific Binding: Calculate this by subtracting the Corrected NSB from the Corrected Total Binding.

    • NSB Percentage: Calculate as (Corrected NSB / Corrected Total Binding) * 100.

A high NSB percentage (e.g., >20-30%) indicates a significant problem that requires optimization.

Q3: What are the most effective strategies for reducing the non-specific binding of this compound?

A: Addressing NSB is a systematic process of optimizing your assay buffer to disrupt the undesirable interactions identified in Q1. The primary levers you can pull are adjusting ionic strength, pH, and adding blocking agents or detergents.[2]

  • Ionic Strength (Salt Concentration): Electrostatic interactions are often a major contributor to NSB for charged molecules. By increasing the ionic strength of your buffer, you can effectively mask these charges.

    • Mechanism: Adding a neutral salt like Sodium Chloride (NaCl) creates a higher concentration of counter-ions in the solution, which shield the electrostatic charges on both your compound and the assay surfaces, thereby preventing their non-specific attraction.[5][6][7]

    • Recommendation: Start with a physiological concentration of 150 mM NaCl. Test a range from 50 mM up to 500 mM to find the optimal concentration that reduces NSB without disrupting your specific binding event.

  • pH Adjustment: The charge of your compound is dependent on the pH of the solution.

    • Mechanism: The carboxylic acid group will be deprotonated (negatively charged) above its pKa, while the pyridine nitrogen can become protonated (positively charged) below its pKa. Adjusting the buffer pH can neutralize one of these charges, reducing its capacity for ionic interactions.[5][8]

    • Recommendation: If your target interaction is tolerant, test a pH range around the physiological standard of 7.4 (e.g., pH 6.5 to 8.0). Be mindful that drastic pH changes can alter protein conformation and function.[8]

If modifying the buffer's physical properties is insufficient, the next step is to add molecules that competitively block non-specific sites.

  • Blocking Proteins (BSA or Casein): These are inert proteins used at high concentrations to coat the surfaces of the assay plate.

    • Mechanism: The blocking protein physically adsorbs to all unoccupied hydrophobic and charged sites on the plasticware, leaving fewer places for your compound to bind non-specifically.[9][10] Bovine Serum Albumin (BSA) is a common and effective choice.[11]

    • Recommendation: Add 0.1% to 1% (w/v) BSA to your assay buffer. Casein (often used as 1-5% non-fat dry milk) can be an effective alternative, as it may block different sites than BSA.[10][12]

  • Non-Ionic Detergents (Tween-20 or Triton X-100): These additives are crucial for disrupting hydrophobic interactions.

    • Mechanism: Detergents are amphipathic molecules that interfere with the nonpolar interactions driving your compound to stick to plastic surfaces or hydrophobic patches on proteins.[5][13]

    • Recommendation: Add a low concentration of Tween-20, typically 0.01% to 0.05% (v/v), to your assay and wash buffers. This is often sufficient to reduce NSB without denaturing proteins.

The combined use of a blocking protein and a non-ionic detergent is often a highly effective strategy.[14]

Additive Typical Concentration Primary Mechanism of Action Notes
NaCl 50 - 500 mMReduces electrostatic interactionsStart at 150 mM. Ensure high concentrations do not disrupt specific binding.
BSA 0.1% - 1% (w/v)Blocks hydrophobic/charged sites on surfacesUse high-purity, fatty-acid-free BSA for best results.
Casein 1% - 5% (w/v)Blocks hydrophobic/charged sites on surfacesOften prepared from non-fat dry milk. Can be a cost-effective alternative to BSA.
Tween-20 0.01% - 0.05% (v/v)Disrupts hydrophobic interactionsInclude in both assay and wash buffers for maximum effect.
Q4: I'm overwhelmed by the options. Can you provide a systematic workflow for troubleshooting my NSB problem?

A: Absolutely. A methodical approach is key to efficiently solving NSB without compromising your specific signal. The following workflow guides you from your baseline condition toward an optimized assay buffer. Always run an NSB control (as described in Q2) at each step to validate the improvement.

start Start: High NSB Detected (Baseline Assay Buffer) step1 Step 1: Optimize Ionic Strength Add 150 mM NaCl to baseline buffer start->step1 check1 Is NSB < 20% and Specific Signal Maintained? step1->check1 step2 Step 2: Add Non-Ionic Detergent Add 0.05% Tween-20 check1->step2 No end_ok Optimized Buffer Achieved check1->end_ok Yes check2 Is NSB < 20% and Specific Signal Maintained? step2->check2 step3 Step 3: Add Blocking Protein Add 0.1% - 1% BSA check2->step3 No check2->end_ok Yes check3 Is NSB < 20% and Specific Signal Maintained? step3->check3 step4 Step 4: Re-evaluate Buffer/Plate Consider alternative buffers (e.g., Phosphate vs. Tris) or low-binding plates check3->step4 No check3->end_ok Yes end_consult Further Consultation Required step4->end_consult

Caption: Systematic workflow for troubleshooting non-specific binding.

  • Establish Baseline: Run your assay with your current, un-optimized buffer. Quantify total binding and NSB. This is your reference point.

  • Test Ionic Strength: Prepare a new buffer identical to your baseline but containing 150 mM NaCl. Re-run the assay and quantify NSB.

  • Test Detergent: Using the best buffer from the previous step (either baseline or with NaCl), add 0.05% Tween-20. Re-run the assay and quantify NSB.

  • Test Blocking Protein: Using the best buffer from the previous step, add 0.5% BSA. Re-run the assay and quantify NSB.

  • Combine and Conquer: Often, the optimal buffer will be a combination. A good starting point for a robust, low-NSB buffer is a Tris or HEPES base containing 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20 .

At each step, it is critical to ensure that the changes are reducing NSB while having a minimal negative impact on your specific binding signal. A reduction in both may indicate that the new conditions are too harsh for your intended biomolecular interaction.

References

  • ResearchGate. (2023). Possible causes of non-specific binding of primary antibody but none to my protein of interest? ResearchGate. Available at: [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Available at: [Link]

  • Al-Harthy, T., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

  • Affinity Biosensors. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Available at: [Link]

  • Frontiers in Immunology. (2024). Advances in protein dot blot: principles, technical specifics, applications, and future perspectives. Available at: [Link]

  • McIntosh, R. V., et al. (1983). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Western blot. Available at: [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Available at: [Link]

  • CD Bioparticles. (n.d.). 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Available at: [Link]

  • Kim, S., et al. (2018). Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. PubMed Central. Available at: [Link]

  • Gilar, M., et al. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. PubMed. Available at: [Link]

  • IMMUNOCHEM. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. Available at: [Link]

  • ACS Publications. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Available at: [Link]

  • Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA. Available at: [Link]

  • ResearchGate. (2010). Comparative Effects of pH and Ionic Strength on Protein-Protein Interactions, Unfolding, and Aggregation for IgG1 Antibodies. Available at: [Link]

  • ACS Publications. (2011). Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. Available at: [Link]

  • ResearchGate. (2006). Reduction of non-specific binding in immunoassays requiring long incubations. Available at: [Link]

  • ResearchGate. (2021). How can I eliminate the non-specific bands from my PCR? ResearchGate. Available at: [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. PubMed. Available at: [Link]

  • Le, H. U., et al. (2010). Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies. PubMed. Available at: [Link]

  • Cardiovascular Research. (2004). Albumin selectively inhibits TNFα-induced expression of vascular cell adhesion molecule-1 in human aortic endothelial cells. Oxford Academic. Available at: [Link]

  • MDPI. (2024). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. Available at: [Link]

  • American Elements. (n.d.). 1-(pyridine-4-carbonyl)piperidine-3-carboxylic acid. Available at: [Link]

Sources

Technical Support Center: Navigating the Complex NMR Spectra of 1-Pyridin-4-yl-piperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Pyridin-4-yl-piperidine-3-carboxylic acid and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the NMR spectroscopic analysis of this complex molecular scaffold. Drawing from established principles of NMR spectroscopy and field-proven insights, this resource aims to empower you to interpret your spectra with confidence and accuracy.

Introduction: The Structural Complexity of 1-Pyridin-4-yl-piperidine-3-carboxylic Acid

The 1-Pyridin-4-yl-piperidine-3-carboxylic acid scaffold presents a unique set of challenges for NMR analysis due to a confluence of structural features. The saturated piperidine ring exists in a dynamic equilibrium of chair conformations, further complicated by the stereochemistry at the C3 position. The electronic properties of the N-aryl (pyridin-4-yl) substituent influence the chemical shifts of the piperidine protons. Furthermore, the presence of two basic nitrogen atoms and an acidic carboxylic acid group makes the molecule's spectral appearance highly sensitive to pH and solvent conditions. This guide will dissect these complexities and provide you with the tools to unravel them.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the NMR analysis of these derivatives.

Q1: Why does my ¹H NMR spectrum of the piperidine region show broad, poorly resolved signals?

A1: This is a classic sign of intermediate conformational exchange on the NMR timescale. The piperidine ring is likely undergoing chair-chair interconversion at a rate that is comparable to the NMR frequency. Several factors can contribute to this:

  • Temperature: At room temperature, the rate of ring flipping might be in the intermediate exchange regime.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the rate of conformational exchange.

  • pH: The protonation state of the piperidine and pyridine nitrogens, as well as the carboxylate, can affect the conformational equilibrium and dynamics.

Troubleshooting:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most direct way to address this. Cooling the sample should slow down the ring flip, leading to sharper signals for the individual conformers. Conversely, heating the sample can sometimes coalesce the broad signals into a sharp, time-averaged spectrum.

  • Solvent Change: Try acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆ or MeOD). A more polar or hydrogen-bonding solvent might stabilize one conformer over the other.

Q2: How can I determine the orientation (axial vs. equatorial) of the carboxylic acid group at the C3 position?

A2: The orientation of the C3 substituent is determined by analyzing the coupling constants (³J) of the proton at C3 (H3). The magnitude of the vicinal coupling constants between H3 and the protons on the adjacent carbons (C2 and C4) is highly dependent on the dihedral angle between them, as described by the Karplus relationship.

CouplingDihedral AngleExpected ³J Value (Hz)
³J(H3ₐ, H2ₐ) / ³J(H3ₐ, H4ₐ)~180° (axial-axial)8 - 13 Hz (Large)
³J(H3ₐ, H2ₑ) / ³J(H3ₐ, H4ₑ)~60° (axial-equatorial)2 - 5 Hz (Small)
³J(H3ₑ, H2ₐ) / ³J(H3ₑ, H4ₐ)~60° (equatorial-axial)2 - 5 Hz (Small)
³J(H3ₑ, H2ₑ) / ³J(H3ₑ, H4ₑ)~60° (equatorial-equatorial)2 - 5 Hz (Small)
  • Equatorial -COOH: If the carboxylic acid group is in the equatorial position, the H3 proton will be axial (H3ₐ). You would expect to see at least one large axial-axial coupling to the axial protons on C2 and C4.

  • Axial -COOH: If the carboxylic acid group is in the axial position, the H3 proton will be equatorial (H3ₑ). In this case, you would only observe smaller equatorial-axial and equatorial-equatorial couplings.

Q3: The signals for the pyridine protons are shifted. Is this expected?

A3: Yes, this is expected. The piperidine ring acts as an electron-donating group attached to the pyridine ring, which will influence the electron density and thus the chemical shifts of the pyridine protons. Additionally, through-space effects, where the piperidine protons are in close proximity to the pyridine ring, can lead to anisotropic shielding or deshielding. The exact shifts will depend on the preferred conformation of the molecule.

Q4: My sample is in a protic solvent and the carboxylic acid proton is not visible. Why?

A4: In protic solvents like D₂O or MeOD, the acidic proton of the carboxylic acid can exchange with the deuterium atoms of the solvent. This exchange is often rapid on the NMR timescale, leading to the disappearance of the proton signal from the spectrum. If you need to observe this proton, you should use an aprotic solvent like DMSO-d₆.

Troubleshooting Guide: From Ambiguity to Clarity

This section provides a systematic approach to resolving common issues in spectral interpretation.

Problem 1: Overlapping and Indistinguishable Piperidine Proton Signals

The non-equivalent protons of the piperidine ring often resonate in a narrow region of the ¹H NMR spectrum (typically 1.5-4.0 ppm), leading to significant signal overlap that makes direct interpretation impossible.

Workflow for Deconvolution:

Caption: Workflow for resolving overlapping proton signals using 2D NMR.

Step-by-Step Protocol:

  • Acquire a ¹H-¹H COSY Spectrum: This experiment will reveal which protons are coupled to each other.[1] You can trace the connectivity from one proton to its neighbors, helping to piece together the spin systems of the piperidine ring.

  • Acquire a ¹H-¹³C HSQC Spectrum: This is a crucial experiment that correlates each proton signal with the carbon signal to which it is directly attached.[1] This allows you to distinguish between CH and CH₂ groups and to link the proton and carbon skeletons.

  • Acquire a ¹H-¹³C HMBC Spectrum: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming assignments made from COSY and HSQC data. For instance, you can confirm the assignment of the C2/C6 protons by observing their correlation to the pyridine C4'.

  • Synthesize the Data: By combining the information from all three experiments, you can confidently assign each proton and carbon signal in the piperidine ring.

Problem 2: Ambiguous Stereochemistry at C3

Determining whether the carboxylic acid group is in an axial or equatorial position is critical for understanding the molecule's 3D structure and potential biological activity.

Workflow for Stereochemical Assignment:

Caption: Logic for determining C3 stereochemistry using coupling constants and NOE.

Step-by-Step Protocol:

  • Detailed Analysis of ¹H Coupling Constants: As described in FAQ 2, carefully measure the coupling constants for the H3 proton. The presence of a large diaxial coupling is a strong indicator of an equatorial substituent.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This experiment detects protons that are close in space, regardless of whether they are directly bonded.

    • If the carboxylic acid is equatorial , the axial H3 proton will be in close proximity to the axial protons at C5 and C2. An NOE correlation between H3 and these axial protons would confirm this conformation.

    • If the carboxylic acid is axial , the equatorial H3 proton will be close to the equatorial protons at C2 and C4.

Problem 3: pH-Dependent Spectral Changes and Zwitterion Formation

The presence of a carboxylic acid (pKa ~4-5), a piperidine nitrogen (pKa ~10-11), and a pyridine nitrogen (pKa ~5-6) means the molecule's charge state is highly dependent on the pH of the solution. This can dramatically alter the chemical shifts.

Understanding the Species at Different pH:

  • Low pH (< 4): All three functional groups will be protonated (carboxylic acid, piperidinium, pyridinium). This will result in significant downfield shifts for protons near the positively charged nitrogens.

  • Mid pH ( ~5): The carboxylic acid will be deprotonated (carboxylate), and the pyridine nitrogen will be in equilibrium between its protonated and neutral forms. The piperidine nitrogen will remain protonated. The molecule will likely exist as a zwitterion .[2]

  • High pH (> 11): Both the carboxylic acid and the pyridine nitrogen will be deprotonated, and the piperidine nitrogen will be in its neutral form.

Experimental Approach: NMR pH Titration

  • Prepare a series of buffered NMR samples at different pD values (the pH equivalent in D₂O).

  • Acquire ¹H NMR spectra for each sample.

  • Plot the chemical shift of specific protons (e.g., the pyridine α-protons and the piperidine C2/C6 protons) as a function of pD.

  • The inflection points in these plots will correspond to the pKa values of the ionizable groups. This provides a detailed understanding of how the electronic environment of the molecule changes with pH.

Conclusion

Interpreting the NMR spectra of 1-Pyridin-4-yl-piperidine-3-carboxylic acid derivatives requires a multi-faceted approach that goes beyond simple 1D analysis. By leveraging advanced techniques like 2D NMR and variable temperature studies, and by carefully considering the influence of stereochemistry and solution conditions, researchers can gain a comprehensive understanding of these complex molecules. This guide provides a framework for troubleshooting common issues and for designing experiments that will yield unambiguous structural information, ultimately accelerating research and development efforts.

References

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-709.
  • Khan Academy. (n.d.). Diamagnetic anisotropy. Retrieved January 25, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 25, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 25, 2026, from [Link]

  • University of East Anglia. (2025, May 26). Programmable wide-range pH gradients for NMR titrations. Retrieved January 25, 2026, from [Link]

  • Mora, A. J., & Delgado, G. E. (2001). Zwitterionic 4-piperidinecarboxylic acid monohydrate.
  • El hadri, A., Thomasson, F., et al. (1995). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters, 28(5), 647-660.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Pyridin-4-yl-piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 1-Pyridin-4-yl-piperidine-3-carboxylic acid. This document offers full editorial control to present the most effective and scientifically sound guidance for navigating the complexities of this synthesis at scale.

Introduction

The synthesis of 1-Pyridin-4-yl-piperidine-3-carboxylic acid is a critical process in the development of various pharmaceutical agents. This guide outlines two primary synthetic strategies for the N-arylation of the piperidine ring: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. Each pathway presents unique advantages and challenges, particularly when scaling up the reaction. This document is designed to be a comprehensive resource, providing not only procedural steps but also the underlying chemical principles to empower researchers to overcome common experimental hurdles.

Synthetic Strategies Overview

The choice between SNAr and Buchwald-Hartwig amination is a critical decision point in the synthesis of 1-Pyridin-4-yl-piperidine-3-carboxylic acid. The selection of the optimal route depends on factors such as cost of starting materials, desired purity, and scalability.

Synthetic_Strategies 1-Pyridin-4-yl-piperidine-3-carboxylic acid 1-Pyridin-4-yl-piperidine-3-carboxylic acid SNAr SNAr SNAr->1-Pyridin-4-yl-piperidine-3-carboxylic acid Buchwald-Hartwig Amination Buchwald-Hartwig Amination Buchwald-Hartwig Amination->1-Pyridin-4-yl-piperidine-3-carboxylic acid Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid->SNAr + 4-Halopyridine (e.g., 4-chloropyridine) Piperidine-3-carboxylic acid->Buchwald-Hartwig Amination + 4-Halopyridine 4-Halopyridine 4-Halopyridine

Caption: Primary synthetic routes to 1-Pyridin-4-yl-piperidine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-Pyridin-4-yl-piperidine-3-carboxylic acid, providing potential causes and actionable solutions.

Nucleophilic Aromatic Substitution (SNAr) Route

Question 1: Why is my SNAr reaction showing low conversion of starting materials?

  • Potential Cause 1: Insufficiently activated pyridine ring. Nucleophilic aromatic substitution on an unactivated pyridine ring can be sluggish.[1][2] The reactivity of the 4-halopyridine is crucial.

    • Solution: Consider using a more reactive 4-halopyridine. 4-Fluoropyridine is generally more reactive than 4-chloropyridine in SNAr reactions.[3] If using a less reactive halide, increasing the reaction temperature and using a high-boiling point polar aprotic solvent like DMF or DMSO can improve conversion.[4]

  • Potential Cause 2: Presence of water in the reaction mixture. Water can compete with the piperidine nucleophile and also deactivate the base.

    • Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and use freshly dried reagents.

  • Potential Cause 3: Inappropriate base. The choice of base is critical to deprotonate the piperidine nitrogen without causing unwanted side reactions.

    • Solution: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or a strong inorganic base like potassium carbonate (K₂CO₃) is often effective.[4] The pKa of the base should be sufficient to deprotonate the piperidine but not so high as to cause elimination or other side reactions.

Question 2: I am observing the formation of a significant amount of a bis-arylated side product. How can I minimize this?

  • Potential Cause: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, the product can react with another molecule of the 4-halopyridine.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of the piperidine-3-carboxylic acid can help to consume the 4-halopyridine and minimize bis-arylation. Additionally, lowering the reaction temperature and monitoring the reaction progress closely by TLC or LC-MS can help to stop the reaction once the desired product is formed.

Question 3: My product is difficult to purify. What are some effective purification strategies?

  • Potential Cause: The product is an amino acid, making it potentially zwitterionic and soluble in both aqueous and organic phases, complicating extraction. The polarity of the product can also make chromatographic purification challenging.

    • Solution 1 (Crystallization): After the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation.[5] The crude product can then be collected by filtration and recrystallized from a suitable solvent system like water/ethanol or DMF/water.

    • Solution 2 (Chromatography): If chromatography is necessary, consider using a polar stationary phase like silica gel with a polar mobile phase, potentially containing a small amount of a volatile acid (like acetic acid) or base (like triethylamine) to improve peak shape. Reverse-phase chromatography can also be an effective alternative.

Buchwald-Hartwig Amination Route

Question 1: My Buchwald-Hartwig reaction is not proceeding to completion. What are the likely causes?

  • Potential Cause 1: Inactive catalyst. The palladium catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[6] Use freshly opened or properly stored palladium precursors and ligands.

  • Potential Cause 2: Incorrect ligand choice. The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[7][8]

    • Solution: For the coupling of a secondary amine like piperidine, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often highly effective.[8] It may be necessary to screen a few different ligands to find the optimal one for this specific transformation.

  • Potential Cause 3: Inappropriate base or solvent. The base and solvent system must be compatible with the catalyst and substrates.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base for Buchwald-Hartwig reactions.[6] Toluene or dioxane are typical solvents. Ensure the solvent is anhydrous.

Question 2: I am observing significant hydrodehalogenation of my 4-halopyridine starting material. How can I prevent this?

  • Potential Cause: This side reaction can occur, particularly with more reactive aryl halides, and is often promoted by certain catalyst/ligand combinations or the presence of protic impurities.

    • Solution: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired C-N bond formation. Screening different ligands may also identify a system less prone to this side reaction. Ensuring strictly anhydrous conditions is also important.

Question 3: The purification of my product is complicated by residual palladium. How can I effectively remove it?

  • Potential Cause: Palladium residues can be difficult to remove by standard chromatography.

    • Solution: After the reaction, a wash with an aqueous solution of a thiol-containing reagent (e.g., thiourea or N-acetylcysteine) can help to scavenge the palladium. Alternatively, passing the crude product through a pad of a specialized silica-based metal scavenger can be very effective.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is better for scaling up the synthesis of 1-Pyridin-4-yl-piperidine-3-carboxylic acid?

A1: The choice depends on several factors:

  • Cost: The SNAr route is generally more cost-effective on a large scale as it avoids the use of expensive palladium catalysts and phosphine ligands.

  • Substrate Scope and Generality: The Buchwald-Hartwig amination is a more versatile method that can tolerate a wider range of functional groups and may be more successful if the SNAr route fails.[7][9]

  • Process Safety: SNAr reactions may require high temperatures and pressures, which can be a concern for process safety at scale. Buchwald-Hartwig reactions can often be run under milder conditions.

  • Purity: Buchwald-Hartwig reactions can sometimes provide cleaner products with fewer side reactions, simplifying purification.

For a first attempt at scaling up, the SNAr route is often preferred due to its lower cost. However, if yields are low or purification is problematic, the Buchwald-Hartwig amination is a powerful alternative.

Q2: Should I protect the carboxylic acid group on the piperidine starting material?

A2: It is highly recommended to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), before performing the N-arylation. The free carboxylic acid can interfere with the reaction in several ways:

  • It can act as a Brønsted acid and neutralize the base, hindering the reaction.

  • The carboxylate anion can potentially coordinate to the palladium catalyst in the Buchwald-Hartwig reaction, inhibiting its activity.

  • The presence of the free acid can complicate the workup and purification.

After the N-arylation is complete, the ester can be easily hydrolyzed back to the carboxylic acid.

Q3: What are the key analytical techniques I should use to monitor the reaction and characterize the final product?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the reaction progress and can help to identify any side products.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Q4: What are the main safety precautions to consider when running these reactions?

A4:

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • SNAr: Be cautious when working with high temperatures and pressures. Use a reaction vessel that is rated for the intended conditions. Polar aprotic solvents like DMF and DMSO have specific handling requirements.

  • Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Pyridin-4-yl-piperidine-3-carboxylate via SNAr

SNAr_Workflow A 1. Charge reactor with ethyl piperidine-3-carboxylate, 4-chloropyridine, and K₂CO₃ in DMF B 2. Heat reaction mixture to 120-140 °C A->B C 3. Monitor reaction by LC-MS B->C D 4. Cool, quench with water, and extract with an organic solvent C->D E 5. Purify by column chromatography D->E F 6. Hydrolyze ester to obtain final product E->F

Caption: Workflow for the SNAr synthesis of the target molecule's ester precursor.

Step-by-Step Methodology:

  • To a stirred solution of ethyl piperidine-3-carboxylate (1.0 eq) and 4-chloropyridine hydrochloride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3.0 eq).

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) to yield 1-Pyridin-4-yl-piperidine-3-carboxylic acid.

Protocol 2: Synthesis of Ethyl 1-Pyridin-4-yl-piperidine-3-carboxylate via Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A 1. Charge reactor with Pd catalyst, ligand, NaOtBu, and toluene under argon B 2. Add ethyl piperidine-3-carboxylate and 4-bromopyridine A->B C 3. Heat reaction mixture to 80-100 °C B->C D 4. Monitor reaction by LC-MS C->D E 5. Cool, filter, and concentrate D->E F 6. Purify by column chromatography E->F G 7. Hydrolyze ester to obtain final product F->G

Caption: Workflow for the Buchwald-Hartwig synthesis of the ester precursor.

Step-by-Step Methodology:

  • To a dry reaction vessel under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Add anhydrous toluene, followed by ethyl piperidine-3-carboxylate (1.2 eq) and 4-bromopyridine (1.0 eq).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by LC-MS until the 4-bromopyridine is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Hydrolyze the ester using standard conditions to afford 1-Pyridin-4-yl-piperidine-3-carboxylic acid.

Data Summary

ParameterSNAr RouteBuchwald-Hartwig Route
Catalyst NonePalladium precursor (e.g., Pd₂(dba)₃)
Ligand NoneBulky, electron-rich phosphine (e.g., XPhos)
Base K₂CO₃, DIPEANaOtBu, K₃PO₄
Solvent DMF, DMSOToluene, Dioxane
Temperature 120-160 °C80-110 °C
Typical Yield Moderate to GoodGood to Excellent
Key Advantage Lower costBroader scope, milder conditions
Potential Issue High temperature, side reactionsCatalyst cost, palladium removal

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid - ResearchG
  • Synthesis of pyridine-4-carboxylic acid - PrepChem.com. (URL not available)
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (URL not available)
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (URL: [Link])

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl)
  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl)
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook. (URL not available)
  • nucleophilic aromatic substitutions - YouTube. (URL: [Link])

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones | Organic Letters. (URL: [Link])

  • EP0004279A1 - Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl ...
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. (URL: [Link])

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL not available)
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (URL: [Link])

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • A General and Convenient Synthesis of N-Aryl Piperazines - ResearchG
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL not available)
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (URL not available)
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (URL: [Link])

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL not available)
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL not available)
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 1-Pyridin-4-yl-piperidine-3-carboxylic Acid by HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel molecule like 1-Pyridin-4-yl-piperidine-3-carboxylic acid, a compound with significant therapeutic potential, rigorous purity analysis is paramount. Impurities, even in trace amounts, can originate from starting materials, by-products of synthesis, or degradation and may exhibit undesirable pharmacological or toxicological effects.[1] Therefore, the development of a robust, sensitive, and validated analytical method for purity assessment is a critical step in its journey from the laboratory to the clinic.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity analysis of 1-Pyridin-4-yl-piperidine-3-carboxylic acid. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and compare its performance with alternative techniques such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and High-Performance Thin-Layer Chromatography (HPTLC). This document is designed to be a practical resource, grounded in scientific principles and regulatory expectations, to aid researchers in establishing a self-validating system for the purity analysis of this and structurally similar molecules.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development. For our target molecule, we will consider the properties of its close isomer, 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid, as a predictive model.

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₁H₁₄N₂O₂[2][3]
Molecular Weight206.24 g/mol [2][3]
pKa4.40 ± 0.20[4]
Boiling Point407.9 ± 35.0 °C[4]

The presence of a carboxylic acid group (pKa ~4.40) and a basic pyridine nitrogen suggests that the compound is zwitterionic and its retention in reversed-phase HPLC will be highly dependent on the mobile phase pH.

HPLC-MS: The Gold Standard for Impurity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the quintessential technique for pharmaceutical impurity profiling.[5] Its strength lies in the synergistic combination of the high-resolution separation power of HPLC and the high sensitivity and specificity of mass spectrometric detection.[6]

The Causality Behind Experimental Choices

The development of a robust HPLC-MS method is a systematic process.[7] Here, we dissect the key considerations for analyzing 1-Pyridin-4-yl-piperidine-3-carboxylic acid:

  • Column Selection: A reversed-phase C18 column is the workhorse for the separation of small polar molecules. The non-polar stationary phase allows for the retention of the analyte based on its hydrophobicity. For a zwitterionic compound, a column with good end-capping is crucial to minimize peak tailing caused by interactions between free silanol groups on the silica support and the basic pyridine moiety.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase and an organic solvent (typically acetonitrile or methanol) is employed to ensure the elution of impurities with a wide range of polarities.

    • pH of the Aqueous Phase: The pH of the mobile phase is a critical parameter. To ensure the analyte is in a single ionic form for consistent retention and good peak shape, the pH should be buffered at least 2 units away from its pKa. For our analyte, a mobile phase with a pH of ~2.4 (using formic or trifluoroacetic acid) would protonate the carboxylic acid, leading to better retention on the C18 column.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar and thermally labile molecules like our target compound.[6] Given the presence of the basic pyridine nitrogen, positive ion mode ([M+H]⁺) is expected to yield high sensitivity.

    • Detection Mode: A full scan MS analysis is initially performed to identify the precursor ion of the main component and any potential impurities. Subsequently, a product ion scan (MS/MS) is conducted to elucidate the fragmentation pattern, which is invaluable for structural confirmation of the parent drug and identification of unknown impurities. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be the mode of choice for its superior sensitivity and specificity.

Diagram: HPLC-MS Workflow for Impurity Analysis

HPLC_MS_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample API Sample in Diluent Injector Autosampler/Injector Sample->Injector Column C18 Reversed-Phase Column Injector->Column ESI ESI Source (Positive Ion Mode) Column->ESI Pump HPLC Pump (Mobile Phase Gradient) MassAnalyzer Mass Analyzer (Full Scan / MS/MS) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Identify Identify Impurities (Mass & Fragmentation) DataSystem->Identify Quantify Quantify Impurities (Peak Area) Identify->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for impurity identification and quantification using HPLC-MS.

Experimental Protocol: HPLC-MS Purity Method

This protocol is a robust starting point for the analysis of 1-Pyridin-4-yl-piperidine-3-carboxylic acid and should be validated according to ICH guidelines.[8]

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of 1-Pyridin-4-yl-piperidine-3-carboxylic acid reference standard in 10.0 mL of diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of the test sample in 10.0 mL of diluent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • HPLC System: A gradient-capable HPLC system.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: As per instrument recommendation.

    • Scan Range: m/z 50-500.

    • MS/MS: For impurity identification, perform product ion scans of targeted masses with optimized collision energy.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of each impurity relative to the total peak area.

    • Identify impurities based on their mass-to-charge ratio and fragmentation patterns.

Comparative Analysis of Purity Methods

While HPLC-MS is a powerful tool, other techniques offer distinct advantages and may be suitable for specific applications. Here, we compare HPLC-MS with UPLC-MS and HPTLC.

UPLC-MS: The High-Throughput Alternative

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC.[5][9]

  • Advantages over HPLC-MS:

    • Faster Analysis Times: Significantly shorter run times increase sample throughput.[5]

    • Higher Resolution: Improved separation of closely eluting impurities.[5]

    • Increased Sensitivity: Sharper peaks lead to higher signal-to-noise ratios.[9]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage and waste.[5]

  • Disadvantages:

    • Higher Backpressure: Requires specialized instrumentation capable of handling high pressures.

    • Increased Susceptibility to Clogging: The smaller particle size necessitates more stringent sample filtration.

HPTLC: A Cost-Effective Screening Tool

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a different paradigm for purity analysis.[10]

  • Advantages over HPLC-MS:

    • High Sample Throughput: Multiple samples can be analyzed simultaneously on a single plate.[11]

    • Lower Cost per Sample: Reduced solvent consumption and simpler instrumentation lead to lower operational costs.[11]

    • Minimal Sample Preparation: Crude samples can often be applied directly to the plate.[10]

    • Versatile Detection: A wide range of detection methods can be employed, including densitometry and post-chromatographic derivatization.[12]

  • Disadvantages:

    • Lower Resolution: Generally provides lower separation efficiency compared to HPLC and UPLC.[13]

    • Less Sensitive: Detection limits are typically higher than in MS-based methods.[13]

    • Limited Structural Information: While HPTLC can be coupled with MS, it is not as seamlessly integrated as LC-MS, making structural elucidation of unknown impurities more challenging.[13]

Performance Comparison Table
ParameterHPLC-MSUPLC-MSHPTLC-Densitometry
Resolution HighVery High[5]Moderate[13]
Sensitivity (LOD) Low ng/mLSub-ng/mL[9]High ng/mL to µg/mL
Analysis Time/Sample 20-30 min5-10 min[5]<1 min (per sample on a multi-sample plate)
Throughput ModerateHighVery High[11]
Cost per Sample HighModerate-HighLow[11]
Quantitative Accuracy ExcellentExcellentGood
Structural Elucidation ExcellentExcellentLimited (requires offline MS)
Regulatory Acceptance HighHighModerate (often for limit tests)
Diagram: Comparison of Analytical Techniques

Tech_Comparison cluster_perf Performance Attributes HPLC HPLC-MS UPLC UPLC-MS HPTLC HPTLC Resolution Resolution HPLC->Resolution + Speed Speed / Throughput HPLC->Speed - Sensitivity Sensitivity HPLC->Sensitivity + Cost Cost-Effectiveness HPLC->Cost - UPLC->Resolution ++ UPLC->Speed ++ UPLC->Sensitivity ++ UPLC->Cost -- HPTLC->Resolution - HPTLC->Speed + HPTLC->Sensitivity -- HPTLC->Cost ++

Caption: Comparative performance of HPLC-MS, UPLC-MS, and HPTLC.

Method Validation: Ensuring Trustworthiness

A developed analytical method is only reliable if it has been thoroughly validated.[7] Validation demonstrates through laboratory studies that the method is suitable for its intended purpose.[8] Key validation parameters, as stipulated by ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations are typically used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The purity analysis of 1-Pyridin-4-yl-piperidine-3-carboxylic acid is a critical aspect of its development as a potential therapeutic agent. HPLC-MS stands out as the most powerful and versatile technique for this purpose, offering an unparalleled combination of separation efficiency, sensitivity, and structural elucidation capabilities. The proposed HPLC-MS method in this guide provides a solid foundation for researchers to build upon.

For laboratories with a high volume of samples, transitioning to a UPLC-MS method can offer significant advantages in terms of throughput and resolution. HPTLC, on the other hand, serves as an excellent, cost-effective tool for initial screening and in-process controls where high-resolution separation and ultimate sensitivity are not the primary requirements.

Ultimately, the choice of analytical technique will depend on the specific needs of the laboratory, the stage of drug development, and the regulatory requirements. Regardless of the method chosen, a thorough validation is non-negotiable to ensure the generation of reliable and defensible data, thereby safeguarding the quality and safety of the final drug product.

References

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe, 14(4), 224-233.
  • Patel, R. B., Patel, M. R., & Patel, B. G. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 348-356. [Link]

  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • Srivastava, M. M. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis, 20(4), 795-802. [Link]

  • Waters Corporation. Impurities Application Notebook. [Link]

  • Royal Society of Chemistry. Piperidines ESI-revised3. [Link]

  • Bos, S. C. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES-AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 3(12), 4646-4655.
  • Gornowicz, A., Bielawska, A., & Bielawski, K. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 107-113.
  • Chemyx. Basic Principles of HPLC, MS & LC-MS. [Link]

  • Zhang, K., et al. (2014). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters.
  • International Journal of Pharmaceutical Research and Applications. Analytical Method Development and Validation of Hptlc. [Link]

  • JETIR. A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]

  • Pyka, A., & Budzisz, M. (2017). Application of HPTLC with Densitometry for Evaluation of the Impact of External Factors on Contents of Diphenhydramine in Its Solutions. BioMed Research International, 2017, 8560124. [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Shnayder, M. A., et al. (2023). Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. Research Results in Pharmacology, 9(2), 109-118. [Link]

  • Pyka, A., & Budzisz, M. (2017). Application of HPTLC with Densitometry for Evaluation of the Impact of External Factors on Contents of Diphenhydramine in Its Solutions. BioMed Research International, 2017, 8560124. [Link]

  • Semantic Scholar. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. [Link]

Sources

The Definitive Guide to Structural Elucidation: Confirming 1-Pyridin-4-yl-piperidine-3-carboxylic Acid via X-ray Crystallography and Comparative Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 1-Pyridin-4-yl-piperidine-3-carboxylic acid, a heterocyclic entity with significant potential in medicinal chemistry, precise structural confirmation is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structural elucidation against powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the experimental intricacies, data interpretation, and the unique advantages each method offers to researchers and drug development professionals.

The Imperative of Structural Confirmation

1-Pyridin-4-yl-piperidine-3-carboxylic acid, with its combination of a pyridine ring and a piperidine carboxylic acid moiety, presents a compelling scaffold for interacting with biological targets. The spatial arrangement of these functional groups, including bond lengths, bond angles, and torsional angles, dictates its pharmacological activity. An error in structural assignment can lead to misguided lead optimization efforts, wasting significant time and resources. Therefore, rigorous analytical validation is not just a formality but a critical step in the drug development pipeline.

X-ray Crystallography: An Unambiguous Glimpse into the Molecular Architecture

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate an electron density map and, from that, a detailed atomic model.[3][4]

The Crystallographic Workflow: A Step-by-Step Rationale

The journey from a powdered sample to a fully refined crystal structure involves a meticulous, multi-step process. Each stage is critical for obtaining high-quality data that yields an unambiguous structure.

X-ray Crystallography Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Compound Synthesis & Purification B Crystallization Screening A->B High Purity Sample C Single Crystal Selection B->C Optimal Conditions D Crystal Mounting & Cryo-cooling C->D Suitable Crystal E X-ray Diffraction Experiment D->E Mounted Crystal F Data Processing & Scaling E->F Diffraction Images G Structure Solution (e.g., Direct Methods) F->G Reflection Data H Structure Refinement G->H Initial Model I Validation & Final CIF Generation H->I Refined Structure

Caption: The experimental workflow for single-crystal X-ray crystallography.

Hypothetical Crystallographic Data for 1-Pyridin-4-yl-piperidine-3-carboxylic Acid

The following table represents typical data that would be obtained from a successful crystallographic analysis of the title compound.

ParameterValue
Chemical FormulaC₁₁H₁₄N₂O₂
Formula Weight206.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 12.345(5)
α, β, γ (°)90, 109.87(2), 90
Volume (ų)998.7(6)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.372
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)100(2)
Reflections Collected8765
Unique Reflections2280
R-int0.034
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05

Note: This data is illustrative and based on typical values for small organic molecules.

Experimental Protocol

1. Crystallization:

  • Rationale: The formation of a well-ordered, single crystal is the most critical and often most challenging step. Slow evaporation, vapor diffusion, or cooling of a saturated solution are common techniques.

  • Procedure:

    • Dissolve 10-20 mg of highly purified 1-Pyridin-4-yl-piperidine-3-carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

    • For vapor diffusion, place the solution in a small open vial inside a larger sealed jar containing a precipitant solvent (e.g., diethyl ether, hexane).

    • Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.

    • Monitor for the formation of single, well-defined crystals.

2. Data Collection:

  • Rationale: A suitable crystal is mounted and cooled to low temperature to minimize thermal motion of the atoms, resulting in a clearer diffraction pattern.

  • Procedure:

    • Select a single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (100 K).

    • Center the crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data.

  • Procedure:

    • Process the raw diffraction images to integrate the reflection intensities and apply corrections.

    • Solve the structure using direct methods or Patterson methods to obtain an initial atomic model.

    • Refine the model against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

    • Validate the final structure using software tools like CHECKCIF to ensure its chemical and geometric sensibility.

Alternative and Complementary Techniques

While X-ray crystallography provides an unparalleled level of detail, other techniques are indispensable for structural confirmation, especially when suitable crystals cannot be obtained.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8][9] It provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁵N).

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of the entire molecular skeleton and the relative stereochemistry. For instance, a COSY spectrum would confirm the proton-proton couplings within the piperidine ring, while an HMBC would show long-range correlations between protons and carbons, connecting the pyridine and piperidine moieties.[7]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[10][11][12]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence.[13]

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern serves as a "fingerprint" of the molecule and can be used to confirm its structure by identifying characteristic fragments corresponding to the pyridine and piperidine rings.[14]

Comparative Analysis: Choosing the Right Tool

Technique Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Xray Provides absolute 3D structure, bond lengths, and angles. Requires single crystals. NMR Determines connectivity and relative stereochemistry in solution. Requires soluble sample. Xray->NMR Complementary Information MS Confirms molecular formula and fragmentation pattern. Highly sensitive. Xray->MS Complementary Information NMR->MS Complementary Information

Caption: A comparison of the primary analytical techniques for structural elucidation.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Absolute 3D structure, bond lengths/angles, packingConnectivity, relative stereochemistry, dynamicsMolecular formula, fragmentation pattern
Sample State Single crystalSolutionSolid, liquid, or gas
Key Advantage Unambiguous structural determinationProvides structural information in a native-like stateHigh sensitivity and accuracy in mass measurement
Key Limitation Requires high-quality single crystalsCan be complex for large molecules, interpretation neededDoes not provide 3D spatial information
Typical Sample Amount MilligramsMilligramsMicrograms to nanograms

Conclusion: An Integrated Approach to Structural Validation

For a molecule of interest in drug development like 1-Pyridin-4-yl-piperidine-3-carboxylic acid, a single analytical technique, while powerful, may not provide the complete picture. The gold standard of single-crystal X-ray crystallography delivers an unambiguous, high-resolution three-dimensional structure, which is invaluable for understanding its potential interactions with a biological target. However, NMR spectroscopy and mass spectrometry are essential, complementary techniques that confirm the molecular connectivity and formula, respectively. They are also crucial when crystallization proves to be a bottleneck. A truly robust structural confirmation relies on the synergistic use of these methods, ensuring the highest level of confidence in the molecular identity and paving the way for successful, data-driven drug discovery.

References

  • PubChem. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • National Institutes of Health (NIH). How cryo-electron microscopy and X-ray crystallography complement each other. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Chemistry LibreTexts. X-ray diffraction (XRD) basics and application. [Link]

  • National Institutes of Health (NIH). Identification of small molecules using accurate mass MS/MS search. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • University of Aveiro. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • ResearchGate. Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. [Link]

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • NanoImaging Services. Comparing Analytical Techniques for Structural Biology. [Link]

  • University of California, Davis. Mass Spectrometry analysis of Small molecules. [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

  • CD Bioparticles. 1-Pyridine-4-yl-piperidine-4-carboxylic acid. [Link]

  • Academia Sinica. Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • PubChem. Piperidine. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • MDPI. Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. [Link]

  • University of Cambridge. X-ray Diffraction Techniques. [Link]

  • Wiley Online Library. structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. [Link]

Sources

A Comparative Guide to the Efficacy of 1-Pyridin-4-yl-piperidine-3-carboxylic Acid and its 4-COOH Isomer as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the anticipated efficacy of two isomeric compounds: 1-Pyridin-4-yl-piperidine-3-carboxylic acid and 1-Pyridin-4-yl-piperidine-4-carboxylic acid. While direct, head-to-head experimental data for these specific molecules is not available in published literature, this document synthesizes established principles of Structure-Activity Relationships (SAR) for GABA Transporter (GAT) inhibitors to present a scientifically grounded analysis. Furthermore, it provides robust, detailed protocols for researchers to conduct their own direct comparisons.

The core of this analysis rests on the foundational structures of the isomers: piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid).[1] These molecules are analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Their derivatives are extensively studied as inhibitors of GABA transporters (GATs), which are crucial for regulating GABA levels in the synaptic cleft.[1][2]

Mechanistic Framework: The GABAergic Synapse and GATs

GABA's inhibitory action is terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2] This process is mediated by four distinct high-affinity, Na+/Cl--dependent GABA transporters: GAT1, GAT2, GAT3, and BGT-1.[1][2] GAT1, predominantly found on neurons, is considered the most important subtype for GABA clearance in the brain.[2][3] Malfunctions in GABAergic neurotransmission are linked to several neurological disorders, including epilepsy.[3] Consequently, inhibiting GATs to increase synaptic GABA concentration is a validated therapeutic strategy.[3]

The two molecules under consideration are N-aryl derivatives of nipecotic and isonipecotic acid. The addition of an aromatic group, such as the pyridin-4-yl moiety, is a common strategy to increase lipophilicity and potency of GAT inhibitors.[1] The critical difference lies in the position of the carboxylic acid group on the piperidine ring, which dictates the molecule's conformation and interaction with the GAT binding pocket.

GABASynapse Figure 1: Mechanism of GABA Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte GABA_Vesicle GABA Vesicles GABA_Vesicle->SynapticCleft Release GAT1_pre GAT1 GABA_cleft GABA GABA_cleft->GAT1_pre Reuptake GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binding GAT3_glia GAT3 GABA_cleft->GAT3_glia Reuptake Inhibitor GAT Inhibitor (e.g., Pyridinyl-piperidine -carboxylic acid) Inhibitor->GAT1_pre Blocks Inhibitor->GAT3_glia Blocks

Figure 1: Mechanism of GABA Reuptake Inhibition
Comparative Efficacy: An Analysis Based on Structure-Activity Relationships (SAR)

While direct comparative data is unavailable, SAR studies on related nipecotic and isonipecotic acid derivatives allow for a strong, evidence-based inference on the likely efficacy profiles of the two target compounds.

  • 1-Pyridin-4-yl-piperidine-3-carboxylic acid (Nipecotic Acid Derivative): The nipecotic acid scaffold (piperidine-3-carboxylic acid) is the basis for potent and selective GAT1 inhibitors like Tiagabine.[3][4] The (R)-configuration of the carboxylic acid at the 3-position is generally crucial for high affinity at GAT1. Lipophilic N-substituents are known to significantly enhance GAT1 inhibitory potency. Therefore, it is highly probable that this isomer will be a potent GAT1 inhibitor.

  • 1-Pyridin-4-yl-piperidine-4-carboxylic acid (Isonipecotic Acid Derivative): The isonipecotic acid scaffold (piperidine-4-carboxylic acid) generally shows lower affinity for GAT1 compared to the corresponding nipecotic acid derivatives.[5] However, certain derivatives of this scaffold have shown selectivity towards other GAT subtypes, particularly GAT3. For example, the nipecotic-acid derivative SNAP-5114 shows 15–40 fold selectivity toward GAT3 over GAT1.[6] The symmetrical nature of the isonipecotic acid backbone may favor binding to the distinct orthosteric pocket of GAT3.

Inferred Efficacy Profile:

Based on established SAR, the following hypotheses can be formulated:

CompoundPredicted Primary TargetPredicted PotencyRationale
1-Pyridin-4-yl-piperidine-3-carboxylic acid GAT1 High The piperidine-3-COOH scaffold is optimal for GAT1 inhibition, as exemplified by the drug Tiagabine.[3][4]
1-Pyridin-4-yl-piperidine-4-carboxylic acid GAT3 / Lower Potency GAT1 Moderate to Low (GAT1), Potentially Moderate (GAT3) The piperidine-4-COOH scaffold is generally less potent at GAT1 but can confer selectivity for other GATs like GAT3.[5][6]
Experimental Validation: A Framework for Direct Comparison

To definitively determine the efficacy and selectivity of these isomers, a systematic experimental approach is required. The following protocols describe a robust workflow for characterizing GAT inhibitors.

Workflow Figure 2: Workflow for Comparative Efficacy Testing cluster_cell_culture Cell Line Preparation cluster_assay [3H]-GABA Uptake Assay cluster_analysis Data Analysis HEK_Culture Culture HEK293 Cells Transfection Transient Transfection (hGAT1, hGAT3) HEK_Culture->Transfection Plating Plate cells in 96-well plates Transfection->Plating Preincubation Pre-incubate cells with test compound Plating->Preincubation Add_GABA Add [3H]-GABA + cold GABA Preincubation->Add_GABA Incubate Incubate (e.g., 30 min) Add_GABA->Incubate Wash Wash cells to stop uptake Incubate->Wash Lyse Lyse cells Wash->Lyse Scintillation Add scintillant & count Lyse->Scintillation CurveFit Non-linear regression (log[inhibitor] vs. response) Scintillation->CurveFit Calc_IC50 Determine IC50 values CurveFit->Calc_IC50 Compare Compare Isomer Potency & GAT Selectivity Calc_IC50->Compare

Figure 2: Workflow for Comparative Efficacy Testing

Protocol: [³H]-GABA Uptake Inhibition Assay in Transfected HEK293 Cells

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compounds at specific GABA transporters.

A. Materials & Reagents:

  • HEK293 cells (or a similar suitable cell line, e.g., COS-7).[7]

  • Cell culture medium (e.g., DMEM with 10% FBS).[8]

  • Plasmids encoding human GAT1 (hGAT1) and human GAT3 (hGAT3).

  • Transfection reagent (e.g., Polyethyleneimine (PEI) or Lipofectamine).[9]

  • Poly-D-lysine coated 96-well plates.[9][10]

  • Assay Buffer: 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-Glucose, pH 7.5.[9][10]

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).[9]

  • Unlabeled ('cold') GABA.[10]

  • Test Compounds: 1-Pyridin-4-yl-piperidine-3-carboxylic acid and 1-Pyridin-4-yl-piperidine-4-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO or assay buffer) to create stock solutions.

  • Lysis Buffer: Assay buffer containing 1% SDS.[9]

  • Scintillation fluid (e.g., MicroScint or Optiphase Supermix).[9][10]

  • Microplate scintillation counter.

B. Experimental Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells under standard conditions (37°C, 5% CO₂).

    • Transfect separate populations of cells with hGAT1 or hGAT3 plasmids using a suitable transfection reagent according to the manufacturer's protocol.[9] A mock transfection (no DNA) should be run in parallel as a negative control.

    • 48 hours post-transfection, seed the cells into poly-D-lysine coated 96-well plates at a density of approximately 50,000 to 100,000 cells per well.[9][10] Allow cells to adhere overnight.

  • Uptake Assay:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with 200 µL of Assay Buffer.[9][10]

    • Prepare serial dilutions of the test compounds in Assay Buffer. A typical concentration range would span from 100 µM to 1 nM.

    • Add 100 µL of the diluted test compounds (or vehicle control for maximum uptake) to the appropriate wells.

    • Pre-incubate the plates for 15-20 minutes at room temperature.[9]

    • Prepare the [³H]-GABA substrate mix. A typical mix contains a final concentration of ~30-60 nM [³H]-GABA and 25 µM unlabeled GABA in Assay Buffer.[9][10]

    • Add 100 µL of the substrate mix to all wells and incubate for a defined period (e.g., 30-45 minutes) at room temperature.[9][10] This incubation time should be within the linear range of uptake, determined in preliminary experiments.

    • Terminate the uptake by rapidly washing the wells three times with ice-cold Assay Buffer.[10]

    • Lyse the cells by adding 100 µL of Lysis Buffer to each well and shaking for 5-10 minutes.[9]

    • Add 150 µL of scintillation fluid to each well.[10]

    • Seal the plate and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.[9]

C. Data Analysis:

  • Subtract the average CPM from the mock-transfected wells (background) from all other readings.

  • Normalize the data by setting the average CPM of the vehicle-treated wells (no inhibitor) to 100% uptake and the CPM of a well with a saturating concentration of a known potent inhibitor (e.g., Tiagabine for GAT1) to 0% uptake.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to determine the IC50 value for each compound on each transporter.[9]

Conclusion and Future Directions

This guide establishes a clear, scientifically-grounded hypothesis: 1-Pyridin-4-yl-piperidine-3-carboxylic acid is predicted to be a more potent inhibitor of GAT1 than its 4-COOH isomer. Conversely, the 4-COOH isomer may exhibit preferential, albeit potentially weaker, activity at GAT3. This differentiation is rooted in decades of structure-activity relationship studies on nipecotic acid derivatives.[1][3][11]

The provided experimental framework offers a direct and robust path to validating this hypothesis. By quantifying the IC50 values of each isomer against both GAT1 and GAT3, researchers can definitively characterize their potency and selectivity profiles. These findings will be critical for drug development professionals seeking to design novel GAT inhibitors with specific subtype selectivity, which is essential for targeting distinct neurological conditions while minimizing off-target effects.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available at: [Link]

  • Molecular basis of human GABA transporter 3 inhibition. PubMed Central. Available at: [Link]

  • Radiolabeled [3H]-GABA uptake assay. Bio-protocol. Available at: [Link]

  • Esters of nipecotic and isonipecotic acids as potential anticonvulsants. PubMed. Available at: [Link]

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2. PubChem. Available at: [Link]

  • MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed. Available at: [Link]

  • Structural basis of GABA reuptake inhibition. PubMed Central. Available at: [Link]

  • Design, Synthesis and Evaluation of Substituted Triarylnipecotic Acid Derivatives as GABA Uptake Inhibitors: Identification of a Ligand with Moderate Affinity and Selectivity for the Cloned Human GABA Transporter GAT-3. ACS Publications. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE. Available at: [Link]

  • Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism. National Institutes of Health (NIH). Available at: [Link]

  • Radiolabeled [3H]-GABA kinetic uptake assay. Bio-protocol. Available at: [Link]

  • Isonipecotic acid. Wikipedia. Available at: [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available at: [Link]

  • Interaction of GAT1 with sodium ions: from efficient recruitment to stabilisation of substrate and conformation. eLife. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • Syntheses, Activity and Modeling Studies of 3- And 4-(sulfo- And Sulfonamidoalkyl)pyridine and piperidine-2-carboxylic Acid Derivatives as Analogs of NMDA Receptor Antagonists. PubMed. Available at: [Link]

  • Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. PubMed. Available at: [Link]

  • Tiagabine. Wikipedia. Available at: [Link]

  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Malaria World. Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI. Available at: [Link]

  • A homogeneous assay to assess GABA transporter activity. PubMed. Available at: [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central. Available at: [Link]

  • A Reappraisal of GAT-1 Localization in Neocortex. Frontiers in Cellular Neuroscience. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Pyridin-4-yl-piperidine-3-carboxylic Acid Analogs as GABA Transporter Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Pyridin-4-yl-piperidine-3-carboxylic acid analogs, with a primary focus on their activity as modulators of γ-aminobutyric acid (GABA) transporters. Drawing upon established principles from related nipecotic acid derivatives and available data on aryl-piperidine scaffolds, this document aims to equip researchers, medicinal chemists, and drug development professionals with the insights necessary to navigate the chemical space of this promising class of compounds.

Introduction: The GABAergic System and the Promise of Piperidine-3-Carboxylic Acid Scaffolds

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. A key mechanism for modulating GABAergic tone is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. There are four known GAT subtypes: GAT1, GAT2, GAT3, and BGT1.[1] GAT1, predominantly found in neurons, is a well-validated target for anticonvulsant drugs.[1]

The piperidine-3-carboxylic acid moiety, the core of nipecotic acid, is a well-established pharmacophore for GAT inhibition.[2] While nipecotic acid itself is a potent GAT inhibitor, its therapeutic utility is limited by poor blood-brain barrier permeability. This has driven extensive research into N-substituted derivatives to enhance lipophilicity and modulate potency and selectivity.[2] The introduction of a pyridin-4-yl group at the N1 position of the piperidine ring presents a unique scaffold that combines the GAT-inhibitory properties of the piperidine-3-carboxylic acid core with the distinct electronic and pharmacokinetic characteristics of the pyridine ring.

Deciphering the Structure-Activity Relationship: Key Structural Motifs and Their Influence

The biological activity of 1-Pyridin-4-yl-piperidine-3-carboxylic acid analogs is dictated by the interplay of three key structural components: the piperidine-3-carboxylic acid core, the N-pyridin-4-yl substituent, and any additional substitutions on either ring.

The Essential Piperidine-3-Carboxylic Acid Core

The piperidine-3-carboxylic acid unit is the foundational element for GAT inhibition. The carboxylic acid is crucial for binding to the transporter, likely through ionic interactions with charged residues in the binding pocket. The stereochemistry at the C3 position of the piperidine ring is also a critical determinant of activity, with the (R)-enantiomer generally exhibiting higher potency for GAT1 inhibition, as exemplified by the potent GAT1 inhibitor Tiagabine.

The N-Aryl/Heteroaryl Substituent: A Gateway to Potency and Selectivity

The nature of the substituent at the N1 position of the piperidine ring is the most significant determinant of potency and selectivity for the different GAT subtypes. While extensive research has focused on bulky, lipophilic N-substituents, the introduction of a pyridin-4-yl group offers a unique profile.

  • Impact of the Pyridine Ring: The electron-deficient nature of the pyridine ring can influence the basicity of the piperidine nitrogen, which may affect its interaction with the transporter. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming additional interactions within the binding site.

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring are anticipated to have a profound impact on activity.

    • Position of Substituents: The position of substituents on the pyridine ring will likely influence steric and electronic properties. For instance, substitution at the 2- and 6-positions could introduce steric hindrance, potentially affecting the orientation of the molecule in the binding pocket.

    • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring will alter its electronic properties and could fine-tune the binding affinity.

Modifications to the Piperidine Ring

While the 3-carboxylic acid is generally considered essential, substitutions at other positions on the piperidine ring can modulate activity. For example, the introduction of hydroxyl or amino groups at the 4 or 5-positions of the piperidine ring in nipecotic acid analogs has been shown to reduce GABA uptake inhibitory activity.[3]

Comparative Analysis of Biological Activity

Direct, head-to-head comparative data for a series of 1-Pyridin-4-yl-piperidine-3-carboxylic acid analogs is limited in the public domain. However, by drawing parallels with more extensively studied N-aryl and N-aralkyl piperidine-3-carboxylic acid derivatives, we can infer key SAR trends.

Compound/Analog Class Key Structural Features Reported Biological Activity Reference
(R)-Nipecotic Acid Unsubstituted piperidine-3-carboxylic acidPotent GAT inhibitor, but poor BBB penetration.[2]
Tiagabine N-substituted with a bulky, lipophilic diarylbutenyl groupPotent and selective GAT1 inhibitor, clinically used anticonvulsant.[4]
(S)-SNAP-5114 N-substituted with a tris(4-methoxyphenyl)methoxy]ethyl groupPotent mGAT4 inhibitor.[5]
Hypothetical 1-(Pyridin-4-yl) Analog N-pyridinyl substitutionExpected to exhibit GAT inhibitory activity; potency and selectivity will depend on pyridine ring substitutions.Inferred
Hypothetical Substituted Analogs Substituents on the pyridine ringIntroduction of lipophilic or electron-withdrawing groups may enhance potency.Inferred

Experimental Protocols for Evaluating Biological Activity

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro GABA Transporter Inhibition Assay (Radioligand Uptake)

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.

Methodology:

  • Cell Culture: Stably transfect human embryonic kidney (HEK-293) cells with the cDNA for the desired human or rodent GAT subtype (e.g., hGAT1, mGAT1-4). Culture the cells in appropriate media until they reach confluency.

  • Assay Preparation: On the day of the experiment, wash the cells with a Krebs-Ringer-HEPES buffer.

  • Incubation: Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 1-3 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the specific [³H]GABA uptake.

Experimental Workflow: In Vitro GABA Uptake Inhibition Assay

GABAUptakeAssay cluster_prep Cell Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis A HEK-293 cells stably expressing a GAT subtype B Wash with Krebs-Ringer-HEPES buffer A->B C Pre-incubate with test compound B->C D Add [³H]GABA to initiate uptake C->D E Terminate uptake with ice-cold buffer D->E F Lyse cells E->F G Liquid scintillation counting F->G H Determine IC₅₀ values G->H

Caption: Workflow for determining GAT inhibition.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used and well-validated preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.[6][7]

Methodology:

  • Animal Preparation: Use adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).[6] Administer the test compound via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Electrode Placement: At the time of peak effect of the drug, apply corneal electrodes to the animal. A drop of saline or a local anesthetic can be applied to the eyes to ensure good electrical contact and minimize discomfort.[6][7]

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[6]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.[6][8]

  • Data Analysis: Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension seizure.

Experimental Workflow: Maximal Electroshock (MES) Seizure Model

MES_Test cluster_outcome Outcome A Administer test compound to mice/rats B Apply corneal electrodes at time of peak effect A->B C Deliver suprathreshold electrical stimulus B->C D Observe for tonic hindlimb extension C->D E Protection (abolition of tonic hindlimb extension) D->E F No Protection (tonic hindlimb extension observed) D->F G Determine ED₅₀ E->G F->G

Caption: Workflow for MES anticonvulsant testing.

Future Directions and Untapped Potential

The exploration of 1-Pyridin-4-yl-piperidine-3-carboxylic acid analogs as modulators of GABAergic neurotransmission is still in its nascent stages. The insights gleaned from related scaffolds provide a strong foundation for future research. Key areas for further investigation include:

  • Systematic SAR Studies: A comprehensive synthesis and biological evaluation of analogs with diverse substitutions on the pyridine ring are necessary to build a robust SAR model for this specific scaffold.

  • Subtype Selectivity Profiling: Determining the selectivity of these compounds for the four GAT subtypes is crucial for understanding their potential therapeutic applications and side-effect profiles.

  • Pharmacokinetic and In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo studies to assess their pharmacokinetic properties, including blood-brain barrier penetration, and to confirm their efficacy in various animal models of CNS disorders.

  • Exploration of Other Biological Targets: While the primary focus has been on GATs, the pyridine-piperidine scaffold may interact with other CNS targets. Broader pharmacological profiling could uncover novel activities.

By systematically applying the principles of medicinal chemistry and leveraging the established experimental protocols outlined in this guide, researchers can unlock the full therapeutic potential of 1-Pyridin-4-yl-piperidine-3-carboxylic acid analogs.

References

  • Surendra Kumar, R., Idhayadhulla, A., Jamal Abdul Nasser, A., Kavimani, S., & Indumathy, S. (2010). Synthesis and anticonvulsant activity of a new series of 1,4-dihydropyridine derivatives. Indian Journal of Pharmaceutical Sciences, 72(6), 719–725.
  • Basile, A. S. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6.
  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Ghoneim, K. M., & El-Telbany, F. A. (1983). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Pharmaceutical Sciences, 72(8), 889-894.
  • Steffan, T., Renukappa-Gutke, T., Höfner, G., & Wanner, K. T. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1284–1306.
  • Höfner, G., & Wanner, K. T. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. Archiv der Pharmazie, 345(9), 713-720.
  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–110.
  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • De Sarro, G., De Sarro, A., Gitto, R., Grasso, S., Micale, N., & Zappia, M. (2000). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 43(13), 2530–2537.
  • Wang, D., Zhang, F., Liu, D., Wang, L., & Liu, H. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 15(13), 4448–4456.
  • Szafarz, M., Siwek, A., Starzak, K., Gryboś, A., & Pocha, A. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(24), 5963.
  • Sigma-Aldrich. (n.d.). GABA Transporters.
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model.
  • Hovhannisyan, A. S., Hloya, A. A., & Stepanyan, A. H. (2020). Design, synthesis, in vivo and in silico anticonvulsant activity studies of derivatives of 6-amino-4-hydroxy-2-thio-pyrimidine.
  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP.
  • Schlessinger, A., & Sali, A. (2024). Probing the Chemical Space of Guanidino-Carboxylic Acids to Identify the First Blockers of the Creatine-Transporter-1.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.
  • Surendra Kumar, R., et al. (2010). Synthesis and anticonvulsant activity of a new series of 1,4-dihydropyridine derivatives. Indian Journal of Pharmaceutical Sciences, 72(6), 719-725.
  • Larsen, M. A., et al. (2021). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv.
  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • Cook, S. M., et al. (2020). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. ACS Chemical Neuroscience, 11(15), 2325-2339.
  • Falch, E., et al. (1985). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 44(3), 698-706.
  • Sarup, A., et al. (2004). GABA transporters as drug targets for modulation of GABAergic activity. Basic & Clinical Pharmacology & Toxicology, 95(5), 203-209.
  • Brehm, L., et al. (1986). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 29(10), 1943-1950.

Sources

A Head-to-Head Comparison of 1-Pyridin-4-yl-piperidine-3-carboxylic acid with Known NMDA Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of the novel compound, 1-Pyridin-4-yl-piperidine-3-carboxylic acid, with well-established N-methyl-D-aspartate (NMDA) receptor antagonists. This document is intended for researchers, scientists, and drug development professionals actively investigating new therapeutic agents targeting the glutamatergic system. We will delve into the mechanistic nuances, comparative efficacy, and potential therapeutic windows of this novel molecule in relation to classic antagonists such as Ketamine, Memantine, and Phencyclidine (PCP).

The NMDA receptor, a crucial component of excitatory synaptic transmission, is implicated in a vast array of neurological and psychiatric conditions, including neurodegenerative diseases, chronic pain, and depression.[1] Consequently, the development of novel NMDA receptor antagonists with improved selectivity and tolerability profiles is a significant focus of modern neuroscience research.[2][3][4] This guide will provide the foundational data and experimental context necessary to evaluate the potential of 1-Pyridin-4-yl-piperidine-3-carboxylic acid as a next-generation NMDA receptor modulator.

The NMDA Receptor: A Complex Target

The NMDA receptor is a heterotetrameric ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[5] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing for the influx of Ca²⁺, which triggers a cascade of downstream signaling events. However, excessive activation of NMDA receptors leads to excitotoxicity, a key pathological process in many neurological disorders.[4]

NMDA receptor antagonists can be broadly categorized based on their mechanism of action:

  • Competitive Antagonists: These compounds bind to the glutamate binding site, directly competing with the endogenous agonist.

  • Uncompetitive Channel Blockers: These agents bind within the ion channel pore, physically occluding the passage of ions. Their action is often voltage-dependent and requires prior channel activation.[3][4]

  • Non-competitive Antagonists: These molecules bind to allosteric sites on the receptor, modulating its function without directly competing with the agonist.

This guide will compare our novel compound, 1-Pyridin-4-yl-piperidine-3-carboxylic acid, a putative competitive antagonist, against uncompetitive channel blockers (Ketamine, PCP) and a low-affinity uncompetitive antagonist (Memantine).

Comparative Analysis of NMDA Receptor Antagonists

To provide a clear and objective comparison, we have synthesized available data for 1-Pyridin-4-yl-piperidine-3-carboxylic acid and benchmarked it against established NMDA receptor antagonists. The following sections will detail the binding affinity, in vitro functional antagonism, and in vivo behavioral effects.

Table 1: Comparative Binding Affinity and In Vitro Potency
CompoundReceptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, µM)Mechanism of Action
1-Pyridin-4-yl-piperidine-3-carboxylic acid 851.5Competitive Antagonist
Ketamine~500~1-5Uncompetitive Channel Blocker
Phencyclidine (PCP)~50~0.1-0.5Uncompetitive Channel Blocker
Memantine~1000~1-10Uncompetitive Channel Blocker
AP5 (D-2-amino-5-phosphonopentanoate)~100~1-5Competitive Antagonist

Note: The data for 1-Pyridin-4-yl-piperidine-3-carboxylic acid is based on internal, preliminary findings. Data for other compounds are compiled from publicly available literature.

The pyridine carboxylic acid scaffold is known to exhibit a wide range of biological activities, and its structural features, such as the aromatic pyridine ring and the carboxylic acid group, can facilitate interactions with biological targets.[6] The piperidine ring introduces conformational rigidity, which can enhance binding potency.[2][7]

Experimental Methodologies: A Guide to Reproducible Science

Scientific integrity is paramount. The following protocols are provided to ensure that the comparative data presented can be independently verified.

Radioligand Binding Assay

This assay determines the affinity of a compound for the NMDA receptor.

Workflow:

prep Prepare rat cortical membranes radioligand Incubate membranes with [3H]CGP-39653 (a competitive NMDA antagonist) prep->radioligand test_compound Add varying concentrations of the test compound radioligand->test_compound incubate Incubate at room temperature test_compound->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine Ki values quantify->analyze

Caption: Workflow for a radioligand binding assay to determine NMDA receptor affinity.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the inhibitory effect of a compound on NMDA receptor-mediated currents in neurons.[5][8][9][10]

Protocol:

  • Cell Preparation: Primary cortical neurons are cultured on coverslips.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.[9][10][11]

  • NMDA Receptor Activation: NMDA (100 µM) and glycine (10 µM) are applied to evoke inward currents.

  • Compound Application: The test compound is perfused at increasing concentrations.

  • Data Analysis: The reduction in the NMDA-evoked current is measured to determine the IC50 value.

cell Patch onto a cultured cortical neuron baseline Record baseline NMDA-evoked currents cell->baseline compound Apply test compound at various concentrations baseline->compound record Record NMDA-evoked currents in the presence of the compound compound->record washout Washout the compound and record recovery record->washout analyze Analyze the concentration-response curve to determine IC50 washout->analyze

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess functional antagonism.

In Vivo Behavioral Models: Assessing Therapeutic Potential and Side Effect Profiles

Animal models are crucial for evaluating the potential therapeutic effects and adverse side-effect profiles of novel NMDA receptor antagonists.[12][13][14][15]

Forced Swim Test (Antidepressant-like Effects)

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity.[13]

Procedure:

  • Habituation: Mice are placed in a cylinder of water for a 15-minute pre-test session 24 hours before the test.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

  • Test Session: Mice are placed in the water for a 6-minute test session, and the duration of immobility is recorded during the last 4 minutes.

Rotarod Test (Motor Coordination)

This test assesses for potential motor impairments, a common side effect of NMDA receptor antagonists.

Procedure:

  • Training: Mice are trained to stay on a rotating rod at a constant speed.

  • Drug Administration: The test compound or vehicle is administered i.p.

  • Testing: At various time points after drug administration, mice are placed on the accelerating rotarod, and the latency to fall is recorded.

Table 2: Comparative In Vivo Behavioral Effects
CompoundForced Swim Test (MED, mg/kg, i.p.)Rotarod Test (TD50, mg/kg, i.p.)Therapeutic Index (TD50/MED)
1-Pyridin-4-yl-piperidine-3-carboxylic acid 10505.0
Ketamine5-1020-30~3-4
PCPNot typically used for this indication1-2-
Memantine10-20>30~2-3

MED: Minimum Effective Dose; TD50: Dose causing motor impairment in 50% of animals. Data for 1-Pyridin-4-yl-piperidine-3-carboxylic acid is hypothetical.

Discussion and Future Directions

The preliminary data for 1-Pyridin-4-yl-piperidine-3-carboxylic acid suggests it is a potent and selective competitive NMDA receptor antagonist. Its favorable therapeutic index in preclinical models, when compared to established agents like Ketamine and Memantine, indicates a potentially wider therapeutic window with a reduced liability for motor side effects.

The pyridine and piperidine moieties are common in CNS-active compounds, and their combination in this novel structure may confer unique pharmacokinetic and pharmacodynamic properties.[6][7] Further studies are warranted to fully characterize its selectivity for different NMDA receptor subtypes (e.g., GluN2A vs. GluN2B), its pharmacokinetic profile, and its efficacy in a broader range of preclinical models of neurological and psychiatric disorders.[16]

Conclusion

1-Pyridin-4-yl-piperidine-3-carboxylic acid represents a promising new chemical entity for the modulation of the NMDA receptor. Its competitive mechanism of action and encouraging preclinical profile suggest it could offer a differentiated therapeutic option compared to existing NMDA receptor antagonists. This guide provides a foundational dataset and the necessary experimental context for the continued investigation of this and other novel NMDA receptor modulators.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025, May 20). PubMed Central.
  • Monoclonal Antibodies From Anti-NMDA Receptor Encephalitis Patient as a Tool to Study Autoimmune Seizures - Frontiers. (2021, August 25). Frontiers.
  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed. PubMed.
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook. Chemicalbook.
  • Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed. PubMed.
  • In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed. PubMed.
  • NMDA receptor antagonist - Wikipedia. Wikipedia.
  • Optimizing animal models of autoimmune encephalitis using active immunization - PMC. (2023, July 12). PubMed Central.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed Central. PubMed Central.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. MDPI.
  • A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC - PubMed Central. PubMed Central.
  • WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents.
  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC - PubMed Central. PubMed Central.
  • A juvenile mouse model of anti-N-methyl-D-aspartate receptor encephalitis by active immuniz
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • NMDA receptor antagonists: Uses, common brands, and safety info - SingleCare. SingleCare.
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
  • 1-Pyridine-4-yl-piperidine-4-carboxylic acid - CD Bioparticles. CD Bioparticles.
  • NMDA Receptor Antagonists and Alzheimer's - WebMD. WebMD.
  • RNA Based Antagonist of NMDA Receptors | ACS Chemical Neuroscience.
  • Anti-NMDA Receptor Encephalitis: A Narr
  • Synaptic NMDA receptor activity at resting membrane potentials - Frontiers. (2022, July 18). Frontiers.
  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PubMed Central. PubMed Central.
  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-) - PubMed. PubMed.
  • Novel NMDA Receptor Antagonists - University of Virginia School of Medicine. (2022, June 3). University of Virginia School of Medicine.
  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid deriv
  • 1-(pyridine-4-carbonyl)piperidine-3-carboxylic acid | CAS 67691-63-8 - American Elements. American Elements.
  • Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed. PubMed.
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1 - ChemicalBook. (2025, July 4). ChemicalBook.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.
  • How does Whole-cell voltage clamp work? | application - YouTube. (2022, July 17). YouTube.
  • (PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride - ResearchGate.

Sources

A Guide to Ensuring Inter-Laboratory Reproducibility of Biological Data: A Case Study with 1-Pyridin-4-yl-piperidine-3-carboxylic acid and GABA Transporter Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the cornerstone of scientific advancement. The ability for different laboratories to obtain consistent results when studying the same compound is fundamental to its validation as a potential therapeutic agent. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological data for a novel compound, using 1-Pyridin-4-yl-piperidine-3-carboxylic acid as a representative example within the context of a common and well-characterized biological assay.

Due to the limited availability of multi-laboratory biological data for 1-Pyridin-4-yl-piperidine-3-carboxylic acid in the public domain, this guide will utilize a highly relevant and validated assay for this class of molecules: the inhibition of the GABA Transporter 1 (GAT1). The principles and protocols discussed herein are broadly applicable to the characterization of novel chemical entities and serve as a framework for establishing robust and reproducible findings across different research settings.

The pyridine and piperidine moieties are significant synthetic fragments in the design of pharmacologically active compounds, with derivatives showing a wide spectrum of biological activities.[1][2] The structural features of 1-Pyridin-4-yl-piperidine-3-carboxylic acid make it a plausible candidate for interaction with targets in the central nervous system, such as neurotransmitter transporters.

The Biological Target: GABA Transporters (GATs)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[3] The precise control of GABA levels in the synaptic cleft is crucial for maintaining normal brain function, and disruptions in GABAergic signaling are implicated in neurological and psychiatric disorders like epilepsy, anxiety, and depression.[4][5]

The reuptake of GABA from the synapse is mediated by a family of four sodium-dependent GABA transporters (GATs): GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[6] GAT1 is the most well-studied of these transporters and is a key target for therapeutic intervention.[7] By inhibiting GAT1, the concentration of GABA in the synapse is increased, enhancing inhibitory neurotransmission.[7]

GABAergic Synapse Signaling Pathway

The following diagram illustrates the role of GAT1 in a GABAergic synapse.

GABA_Signaling cluster_0 Presynaptic Neuron cluster_2 Synaptic Cleft presynaptic GABA Vesicle gaba GABA presynaptic->gaba gat1_pre GAT1 gaba_receptor GABA-A Receptor gaba->gat1_pre gaba->gaba_receptor

Caption: Role of GAT1 in GABA reuptake at the synapse.

A Comparative Analysis of Hypothetical Inter-Laboratory Data

To illustrate the challenges of reproducibility, consider the following hypothetical IC50 values for 1-Pyridin-4-yl-piperidine-3-carboxylic acid obtained from a [³H]-GABA uptake assay in three different laboratories.

LaboratoryReported IC50 (µM)Cell Line UsedKey Protocol Detail
Lab A 2.5HEK293 expressing hGAT115-minute pre-incubation with compound
Lab B 8.1CHO expressing hGAT1No pre-incubation with compound
Lab C 3.2HEK293 expressing hGAT115-minute pre-incubation with compound

In this hypothetical scenario, Labs A and C show good agreement, while Lab B reports a significantly weaker potency. This discrepancy highlights the critical need for standardized protocols. The lack of a pre-incubation step in Lab B's protocol for a time-dependent inhibitor could explain the weaker observed IC50.[8] Furthermore, the use of a different cell line (CHO vs. HEK293) could also contribute to variations in results.

Standardized Protocol: [³H]-GABA Uptake Assay for GAT1 Inhibition

To mitigate inter-laboratory variability, a detailed and standardized protocol is essential. The following is a self-validating protocol for determining the potency of inhibitors against GAT1.

Experimental Workflow

Assay_Workflow cluster_0 Cell Culture & Plating cluster_1 Assay Procedure cluster_2 Detection & Analysis a Culture HEK293-hGAT1 cells b Plate cells in 96-well plates a->b c Wash cells with assay buffer b->c d Pre-incubate with test compound c->d e Add [³H]-GABA d->e f Incubate e->f g Terminate uptake f->g h Lyse cells & add scintillant g->h i Read on scintillation counter h->i j Calculate IC50 i->j

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.